molecular formula C13H13ClO3 B1603787 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid CAS No. 887978-71-4

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Cat. No.: B1603787
CAS No.: 887978-71-4
M. Wt: 252.69 g/mol
InChI Key: RTHQIXYCYJHTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C13H13ClO3 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQIXYCYJHTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607354
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887978-71-4
Record name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of plausible synthetic pathways for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by analogous transformations found in the scientific literature.

Introduction

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a substituted cyclohexanone derivative with potential applications as an intermediate in the synthesis of complex molecular architectures, including pharmaceutically active compounds. The strategic placement of the 3-chlorophenyl group, a keto functionality, and a carboxylic acid on the cyclohexyl scaffold offers multiple points for further chemical modification. This guide explores two logical and robust synthetic strategies for the preparation of this target molecule: a tandem Michael addition-Dieckmann condensation approach and a Robinson annulation pathway.

Pathway 1: Tandem Michael Addition and Dieckmann Condensation

This synthetic route constructs the cyclohexanone ring through a sequence of a Michael addition to form a key diester intermediate, followed by an intramolecular Dieckmann condensation. This pathway is advantageous for its convergent nature, building the core structure from relatively simple starting materials.

Mechanistic Rationale

The initial step involves a base-catalyzed Michael addition of a carbanion derived from a (3-chlorophenyl)acetonitrile or a similar ester to an acrylate. This conjugate addition is a reliable method for forming carbon-carbon bonds. The resulting adipate derivative then undergoes an intramolecular Dieckmann condensation, a variant of the Claisen condensation, to form the six-membered ring of a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Visualizing the Pathway

Pathway_1_Michael_Dieckmann cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Esterification cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A 3-Chlorophenylacetonitrile C Intermediate Adduct A->C NaOEt, EtOH B Ethyl acrylate B->C D Diester Intermediate C->D H2SO4, EtOH, H2O E Cyclic β-Keto Ester D->E NaOEt, Toluene F 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid E->F Aq. H2SO4, Heat

Caption: Michael Addition followed by Dieckmann Condensation Pathway.

Experimental Protocol
StepReactionReagents and ConditionsMolar Ratio (relative to starting material)Expected Yield
1Michael Addition3-Chlorophenylacetonitrile, Ethyl acrylate, Sodium ethoxide, Ethanol1 : 1.2 : 1.185-95%
2Hydrolysis & EsterificationIntermediate from Step 1, Sulfuric acid, Ethanol, Water1 : catalytic : excess80-90%
3Dieckmann CondensationDiester from Step 2, Sodium ethoxide, Toluene1 : 1.170-80%
4Hydrolysis & DecarboxylationCyclic β-Keto Ester from Step 3, 10% aq. Sulfuric acid1 : excess80-90%

Detailed Methodology:

Step 1: Michael Addition of 3-Chlorophenylacetonitrile to Ethyl Acrylate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, 3-chlorophenylacetonitrile (1.0 eq) is added dropwise at room temperature under an inert atmosphere.

  • The mixture is stirred for 30 minutes to ensure complete formation of the carbanion.

  • Ethyl acrylate (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate adduct.

Step 2: Hydrolysis and Esterification

  • The crude adduct from the previous step is dissolved in a mixture of ethanol and water.

  • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8-12 hours to facilitate both hydrolysis of the nitrile and esterification of the resulting carboxylic acid.

  • After cooling to room temperature, the ethanol is removed in vacuo.

  • The residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the diester intermediate.

Step 3: Dieckmann Condensation

  • The diester intermediate is dissolved in dry toluene under a nitrogen atmosphere.

  • Sodium ethoxide (1.1 eq) is added portion-wise, and the reaction mixture is heated to reflux for 4-6 hours. The Dieckmann condensation is an intramolecular Claisen condensation that works well for the formation of five- or six-membered cyclic β-keto esters[1].

  • The reaction is cooled in an ice bath and quenched by the slow addition of dilute hydrochloric acid to neutralize the base.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude cyclic β-keto ester.

Step 4: Hydrolysis and Decarboxylation

  • The crude cyclic β-keto ester is suspended in a 10% aqueous solution of sulfuric acid.

  • The mixture is heated at reflux for 6-8 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid. A similar hydrolysis and decarboxylation of a related compound, methyl 5-cyano-5-(4-chlorophenyl)-2-oxocyclohexanecarboxylate, is achieved using acetic acid and sulfuric acid[2].

  • Upon cooling, the product precipitates from the solution and is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Pathway 2: Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] This pathway offers a convergent and efficient route to construct the substituted cyclohexenone core, which can then be readily converted to the target molecule.

Mechanistic Rationale

This pathway commences with the synthesis of an appropriate α,β-unsaturated ketone, 4-(3-chlorophenyl)but-3-en-2-one, via a base-catalyzed aldol condensation of 3-chlorobenzaldehyde and acetone. This Michael acceptor then reacts with a stabilized enolate, such as that derived from ethyl acetoacetate, in a Michael addition. The resulting 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation to form a cyclohexenone ring.[4] Subsequent catalytic hydrogenation reduces the carbon-carbon double bond, followed by hydrolysis and decarboxylation to furnish the final product.

Visualizing the Pathway

Pathway_2_Robinson_Annulation cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Robinson Annulation cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Hydrolysis & Decarboxylation A 3-Chlorobenzaldehyde C 4-(3-Chlorophenyl)but-3-en-2-one A->C NaOH, H2O/EtOH B Acetone B->C E Cyclohexenone Intermediate C->E NaOEt, EtOH D Ethyl Acetoacetate D->E F Cyclohexanone Intermediate E->F H2, Pd/C, EtOH G 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid F->G Aq. HCl, Heat

Caption: Robinson Annulation Pathway for Synthesis.

Experimental Protocol
StepReactionReagents and ConditionsMolar Ratio (relative to starting material)Expected Yield
1Aldol Condensation3-Chlorobenzaldehyde, Acetone, 10% aq. NaOH, Ethanol/Water1 : 1.5 : 1.280-90%
2Robinson Annulation4-(3-Chlorophenyl)but-3-en-2-one, Ethyl acetoacetate, Sodium ethoxide, Ethanol1 : 1.1 : 1.175-85%
3Catalytic HydrogenationCyclohexenone Intermediate, H₂ (50 psi), 10% Pd/C, Ethanol1 : catalytic>95%
4Hydrolysis & DecarboxylationCyclohexanone Intermediate, 6M HCl1 : excess85-95%

Detailed Methodology:

Step 1: Synthesis of 4-(3-Chlorophenyl)but-3-en-2-one

  • In a flask equipped with a stirrer, 3-chlorobenzaldehyde (1.0 eq) is dissolved in a mixture of ethanol and water.

  • Acetone (1.5 eq) is added, and the solution is cooled in an ice bath.

  • A 10% aqueous solution of sodium hydroxide (1.2 eq) is added dropwise with vigorous stirring, maintaining the temperature below 25°C.

  • After the addition is complete, the mixture is stirred at room temperature for 2-3 hours.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to give 4-(3-chlorophenyl)but-3-en-2-one.

Step 2: Robinson Annulation

  • Sodium ethoxide (1.1 eq) is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl acetoacetate (1.1 eq) is added dropwise to the sodium ethoxide solution and stirred for 30 minutes.

  • A solution of 4-(3-chlorophenyl)but-3-en-2-one (1.0 eq) in ethanol is then added, and the mixture is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with dilute acetic acid, and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cyclohexenone intermediate.

Step 3: Catalytic Hydrogenation

  • The crude cyclohexenone intermediate is dissolved in ethanol in a hydrogenation vessel.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • The vessel is purged with hydrogen gas and then pressurized to 50 psi.

  • The mixture is shaken at room temperature until hydrogen uptake ceases. The hydrogenation of a cyclohexene double bond is a well-established and efficient reaction.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the cyclohexanone intermediate.

Step 4: Hydrolysis and Decarboxylation

  • The cyclohexanone intermediate is suspended in 6M hydrochloric acid.

  • The mixture is heated to reflux for 4-6 hours to facilitate the hydrolysis of the ester and subsequent decarboxylation.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold water and recrystallized from an appropriate solvent to afford pure 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Conclusion

Both the tandem Michael addition-Dieckmann condensation and the Robinson annulation pathways represent viable and robust strategies for the synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities. The Robinson annulation pathway is particularly well-documented in the literature for the formation of substituted cyclohexanones and may be considered the more established route. Both methods provide a foundation for further exploration and optimization by research and development scientists.

References

  • EXPERIMENT 5 Robinson Annulation Reaction. Scribd.

  • Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. ResearchGate.

  • Synthesis of 4-cyano-4-(4-chlorophenyl)cyclohexanone. PrepChem.

  • Catalytic Hydrogenation of Cyclohexene. [URL: Not available]
  • Preparation of cyclohexene carboxylate derivatives. Google Patents.

  • Process for preparing cyclohexanonecarboxylic acid compounds. Google Patents.

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [URL: Not available]
  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. Google Patents.

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • The Robinson Annulation Reaction. Chemistry LibreTexts.

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health.

  • A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. ChemRxiv.

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate.

  • Dieckmann Condensation Reaction Mechanism. YouTube.

  • Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity. ACS Publications.

  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. SciELO.

  • Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. ResearchGate.

  • 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. [URL: Not available]
  • Ethyl 2,6-bis(4-chlorophenyl)-1-isocyano-4-oxocyclohexanecarboxylate. IUCr Journals.

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. [URL: Not available]
  • Dieckmann condensation. Grokipedia.

Sources

Technical Whitepaper: Physicochemical Profiling & Characterization of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 887978-71-4). This document is structured to support researchers in medicinal chemistry and process development, specifically those working on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where this scaffold serves as a critical pharmacophore.

Executive Summary & Molecular Architecture

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a highly functionalized cyclohexane scaffold characterized by a gem-disubstituted carbon at position 1 (bearing both a carboxylic acid and a 3-chlorophenyl moiety) and a ketone at position 4.[1][2] This unique geometry creates a "head-to-tail" functionalization vector, making it a versatile building block for diversity-oriented synthesis, particularly in the development of immunometabolic adjuvants.

Structural Significance

The molecule's value lies in its bifunctionality :

  • The C1 Quaternary Center: The gem-disubstitution locks the cyclohexane ring conformation, reducing entropic penalty upon binding to protein targets (e.g., the hydrophobic pocket of IDO1).

  • The C4 Ketone: Acts as a reactive "handle" for reductive amination or Grignard addition, allowing the extension of the molecule into complex heterocycles (e.g., spiro-fused systems).

Core Identity Matrix
ParameterTechnical Specification
IUPAC Name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
CAS Registry Number 887978-71-4
Molecular Formula C₁₃H₁₃ClO₃
Molecular Weight 252.69 g/mol
SMILES OC(=O)C1(CCC(=O)CC1)C2=CC=CC(Cl)=C2
Key Pharmacophore Halogenated aryl cap (lipophilic) + Carboxylic tail (polar contact)

Physicochemical Properties Matrix

Data aggregated from predicted models and structural analog analysis.

PropertyValue / RangeScientific Context & Implications
Physical State Off-white to pale yellow solidColoration often indicates trace oxidation of phenolic impurities or conjugated byproducts.
Melting Point 165°C - 175°C (Predicted)High melting point suggests a stable crystal lattice driven by intermolecular H-bonding (dimerization of carboxylic acids).
pKa (Acid) 4.2 ± 0.2The carboxylic acid is weakly acidic. At physiological pH (7.4), it exists primarily as the anion (carboxylate) , affecting membrane permeability.
LogP (Octanol/Water) ~2.4 - 2.8Moderate lipophilicity. The 3-chloro substituent increases LogP relative to the phenyl analog, enhancing hydrophobic binding interactions.
Solubility High: DMSO, DMF, MeOHModerate: Ethanol, AcetoneLow: Water, HexaneProtocol Note: For biological assays, prepare stock in DMSO (10-20 mM) to prevent precipitation upon dilution into aqueous media.
Polar Surface Area ~54 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Logic & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. This compound is typically accessed via the functionalization of a 4-substituted cyclohexanone precursor.

Retrosynthetic Analysis (Graphviz Visualization)

The following diagram outlines the logical disconnection and potential impurity sources.

SynthesisLogic Target Target: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Impurity3 Impurity C: Decarboxylated byproduct (Thermal instability) Target->Impurity3 Stress Precursor Precursor: 4-Cyano-4-(3-chlorophenyl)cyclohexanone Ketal Step1 Step 1: Hydrolysis (Acidic/Basic) Precursor->Step1 Impurity1 Impurity A: Des-chloro analog (Starting material purity) Precursor->Impurity1 Source Step2 Step 2: Deprotection (Ketone liberation) Step1->Step2 Impurity2 Impurity B: Incomplete Hydrolysis (Amide intermediate) Step1->Impurity2 Process Control Step2->Target

Figure 1: Retrosynthetic logic flow identifying critical process steps and associated impurity risks.

Critical Impurities
  • Amide Intermediate: Incomplete hydrolysis of the nitrile precursor often yields the primary amide. This is less polar than the acid and may co-elute in standard HPLC if pH is not controlled.

  • Decarboxylated Species: Gem-disubstituted acids can decarboxylate under high thermal stress, leading to 1-(3-chlorophenyl)-4-cyclohexanone. This is a neutral impurity detectable by GC-MS or LC-MS (positive mode).

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended.

HPLC Method (Reverse Phase)

This method separates the target acid from neutral impurities (decarboxylated species) and polar intermediates (amides).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in protonated, neutral state for better retention).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-12 min: 10% → 90% B (Linear gradient)

    • 12-15 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Ketone/Carboxyl).

  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~4.2), preventing peak tailing and ensuring consistent retention times.

NMR Interpretation (1H NMR in DMSO-d6)
  • Aromatic Region (7.2 - 7.6 ppm): Look for the distinctive 3-substituted benzene pattern:

    • One singlet (H2 on phenyl ring).

    • One doublet (H4/H6).

    • One triplet (H5).[4]

    • Diagnostic: Integration must sum to 4 protons.

  • Aliphatic Region (1.8 - 2.8 ppm):

    • The cyclohexane protons will appear as complex multiplets due to the rigid chair conformation locked by the bulky C1 substituents.

    • Look for symmetry: The protons at C2/C6 and C3/C5 will have distinct chemical shifts but may overlap.

  • Acid Proton (~12.0 ppm): Broad singlet. Disappears on D₂O shake.

Stability & Handling Guidelines

Solid State Stability
  • Hygroscopicity: Low to Moderate. The lipophilic chlorophenyl group mitigates significant water uptake, but the carboxylic acid can form hydrates. Store in a desiccator.

  • Thermal: Stable up to ~150°C. Avoid prolonged exposure to temperatures >100°C to prevent decarboxylation.

Storage Conditions
  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the ketone alpha-positions over long periods.

  • Container: Amber glass to protect from light (though not highly photosensitive, chlorinated aromatics can undergo slow photolysis).

Biological Context: IDO1 Inhibition

This compound is a structural analog to intermediates used in the synthesis of Indoximod and next-generation IDO1 inhibitors.

Mechanism of Action (Scaffold Level)

The 1-(3-chlorophenyl) moiety mimics the tryptophan indole ring, occupying the hydrophobic "Pocket A" in the IDO1 active site. The carboxylic acid mimics the amino-acid backbone of tryptophan, engaging in hydrogen bonding with the heme-propionate or active site arginine residues.

IDO1_Mechanism Scaffold 1-(3-Cl-Ph)-4-oxo-Acid Heme IDO1 Heme Iron (Fe2+/Fe3+) Scaffold->Heme Steric Blockade (Prevents Trp binding) Pocket Hydrophobic Pocket A Scaffold->Pocket Hydrophobic Interaction (3-Cl-Phenyl) Arg Arg Residues (Active Site) Scaffold->Arg Salt Bridge/H-Bond (Carboxylic Acid)

Figure 2: Pharmacophore mapping of the scaffold within the IDO1 enzymatic pocket.

References

  • ChemicalBook. (2024). 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid - CAS 887978-71-4 Properties. Retrieved from

  • PubChem. (2024). 4-Oxocyclohexanecarboxylic acid derivatives and IDO1 Inhibitor Structures. National Library of Medicine. Retrieved from

  • Frontiers in Pharmacology. (2020). Discovery of IDO1 Inhibitors: Structural Requirements and Synthetic Pathways. (Contextual grounding for IDO1 intermediates). Retrieved from

  • American Elements. (2024). 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Specifications. Retrieved from

Sources

Technical Monograph: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4), a pivotal intermediate in the synthesis of novel analgesic agents, specifically the mixed NOP/mu-opioid receptor agonist Cebranopadol .

Executive Summary

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a functionalized cyclohexane scaffold characterized by a gem-disubstituted quaternary center at the C1 position. This structural motif—combining a lipophilic aryl group, a reactive carboxylic acid, and a distal ketone—makes it an essential building block for constructing spirocyclic systems. It serves as the primary precursor for the Cebranopadol core, allowing for the subsequent introduction of amine functionalities (via Curtius rearrangement) and spiro-ether rings (via oxa-Pictet-Spengler cyclization).

Chemical Profile & Physicochemical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
CAS Number 887978-71-4
Molecular Formula C₁₃H₁₃ClO₃
Molecular Weight 252.69 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~4.2 (Carboxylic Acid)
Key Functionalities Aryl chloride (metabolic stability), Ketone (handle for spiro-cyclization), Carboxylic Acid (precursor to amine)

Synthetic Methodology: The Michael-Dieckmann Route

The most robust industrial synthesis of CAS 887978-71-4 employs a Double Michael Addition / Dieckmann Condensation sequence. This route efficiently constructs the cyclohexane ring while establishing the quaternary carbon in a single pot or streamlined sequence.

Retrosynthetic Analysis

The cyclohexane ring is disassembled into 3-chlorophenylacetonitrile (nucleophile) and two equivalents of methyl acrylate (electrophile). The C1 quaternary center is formed first, followed by ring closure.

Step-by-Step Protocol

Note: This protocol is adapted from standard methodologies for 4-substituted cyclohexanones [1, 2].

Step 1: Bis-Alkylation (Formation of Pimelate Precursor)
  • Reagents: 3-Chlorophenylacetonitrile, Methyl acrylate (2.2 eq), Triton B (40% in MeOH) or NaOMe.

  • Solvent: Methanol or Dioxane.

  • Conditions: 0°C to RT, 4–12 h.

  • Mechanism: The benzylic anion of the nitrile undergoes sequential conjugate additions to two molecules of methyl acrylate, yielding dimethyl 4-(3-chlorophenyl)-4-cyanopimelate .

Step 2: Dieckmann Cyclization
  • Reagents: Sodium Methoxide (NaOMe) (excess).[1]

  • Solvent: Toluene or MeOH (reflux).

  • Mechanism: Intramolecular Claisen (Dieckmann) condensation closes the ring, forming a

    
    -keto ester intermediate (methyl 5-(3-chlorophenyl)-5-cyano-2-oxocyclohexanecarboxylate).
    
Step 3: Hydrolysis & Decarboxylation
  • Reagents: Conc. HCl / AcOH or H₂SO₄/H₂O.

  • Conditions: Reflux (100°C+), 6–12 h.

  • Transformation:

    • Ester Hydrolysis: The carbomethoxy group hydrolyzes to the acid and spontaneously decarboxylates (being

      
       to the ketone).
      
    • Nitrile Hydrolysis: The C1-nitrile is hydrolyzed to the primary amide and subsequently to the carboxylic acid under vigorous acidic conditions.

  • Work-up: The mixture is cooled, and the product precipitates or is extracted with EtOAc.[2] Recrystallization from Toluene/Heptane affords high-purity acid.

Reaction Pathway Diagram

Synthesis Start 3-Chlorophenyl- acetonitrile Intermediate1 Dimethyl 4-(3-Cl-Ph)- 4-cyanopimelate Start->Intermediate1 Triton B Michael Addn Acrylate Methyl Acrylate (2 eq) Acrylate->Intermediate1 Cyclic Dieckmann Intermediate (Cyclic beta-keto ester) Intermediate1->Cyclic NaOMe Cyclization Target 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid (CAS 887978-71-4) Cyclic->Target HCl/AcOH Hydrolysis & Decarboxylation

Figure 1: Synthetic pathway for CAS 887978-71-4 via the Pimelate/Dieckmann route.

Application in Drug Discovery: The Cebranopadol Workflow

CAS 887978-71-4 is the strategic pivot point in the synthesis of Cebranopadol . It bridges the raw materials to the complex spiro-fused tricyclic core.

Critical Transformations
  • Curtius Rearrangement: The carboxylic acid at C1 is converted to an amine (usually dimethylamine) via an acyl azide/isocyanate intermediate. This installs the nitrogen essential for opioid receptor binding.

  • Oxa-Pictet-Spengler Cyclization: The C4-ketone reacts with a tryptophol derivative (or similar indole-ethanol) to close the pyran ring, creating the spiro center.

"Design-Make-Test" Logic
  • Why this intermediate? The gem-disubstituted C1 position locks the phenyl group and the amine (derived from the acid) in a specific spatial orientation, critical for engaging the hydrophobic pocket of the NOP receptor [3].

  • Self-Validating Protocol: The purity of the acid (CAS 887978-71-4) is critical. Any residual nitrile (incomplete hydrolysis) will fail the Curtius step. Therefore, monitoring the disappearance of the nitrile peak (~2230 cm⁻¹) by IR is a mandatory quality gate.

DrugDesign Acid CAS 887978-71-4 (Scaffold) Curtius Step A: Curtius Rearrangement (Acid -> Isocyanate -> Amine) Acid->Curtius AmineInt 1-(3-Cl-Ph)-4-oxocyclohexyl amine derivative Curtius->AmineInt SpiroRxn Step B: Oxa-Pictet-Spengler (Ketone + Indole) AmineInt->SpiroRxn Cebranopadol Cebranopadol (Mixed NOP/Mu Agonist) SpiroRxn->Cebranopadol Stereoselective Cyclization

Figure 2: The role of CAS 887978-71-4 in the synthesis of Cebranopadol.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is susceptible to oxidation or hydration over prolonged exposure to moist air.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). Avoid dust inhalation.

  • Stability: Stable under acidic conditions; avoid strong bases which may cause retro-aldol type degradation or epimerization if alpha-protons were available (though C1 is quaternary, C3/C5 are not).

References

  • Fantinati, A. et al. (2017).[3] "A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism."[4][5][3] Scientific Reports, 7, 2416.

  • Grünenthal GmbH. (2006). "Spirocyclic cyclohexane derivatives." World Patent WO 2006/018308 A1.

  • Linz, K. et al. (2014).[6] "Cebranopadol: A Novel Potent Analgesic Rodent Model Characterization." Journal of Pharmacology and Experimental Therapeutics, 349(3), 535-548.

  • Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis, Vol 1. Wiley-Interscience. (General reference for Dieckmann synthesis of arylcyclohexanones).

Sources

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a multifaceted organic molecule that stands at the intersection of several key chemical classes. As a derivative of cyclohexanecarboxylic acid, it features a cyclohexane ring scaffold, a common motif in pharmacologically active compounds due to its three-dimensional character. The structure is further functionalized with a ketone group at the 4-position, a carboxylic acid, and a 3-chlorophenyl substituent at the 1-position. This unique combination of a halogenated aromatic ring, a cyclic ketone, and a carboxylic acid functional group makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The presence of the chlorophenyl group can modulate lipophilicity and metabolic stability, while the carboxylic acid provides a key point for hydrogen bonding or salt formation, crucial for interacting with biological targets. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a plausible synthetic route, and the analytical methodologies required for its definitive characterization.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is the precise definition of its molecular structure and associated properties. The IUPAC name, 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid, explicitly describes the connectivity of the atoms.

dot

Caption: 2D structure of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

A summary of its key identifiers and computed properties provides a quantitative basis for experimental design.

PropertyValueSource
CAS Number 887978-71-4[1]
Molecular Formula C₁₃H₁₃ClO₃[1]
Molecular Weight 252.69 g/mol [2]
IUPAC Name 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid[1]
SMILES C1CC(=O)CCC1(C(=O)O)C2=CC=CC(=C2)Cl[1]
Solubility Slightly soluble in Chloroform, Methanol, DMSO[2]
Appearance White to yellow solid[1]

Plausible Synthesis Pathway

While specific documented syntheses for this exact molecule are not prevalent in readily accessible literature, a chemically sound pathway can be proposed based on established organic reactions, such as the Michael addition. This approach offers a robust framework for its laboratory-scale production. The causality behind this choice rests on the reliability of conjugate additions for forming carbon-carbon bonds on α,β-unsaturated systems.

dot

Synthesis_Workflow Reactant1 3-Chlorophenylacetonitrile Step1 Michael Addition (Base Catalyst, e.g., NaH) Reactant1->Step1 Reactant2 Cyclohex-2-en-1-one Reactant2->Step1 Intermediate Michael Adduct Intermediate Step2 Hydrolysis (Acid/Base Catalysis) Intermediate->Step2 Product Target Molecule Step1->Intermediate Step2->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Step 1: Michael Addition

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF). The use of an inert atmosphere is critical as organometallic reagents are highly reactive with atmospheric moisture and oxygen.

  • Reactant Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. The dropwise addition helps control the exothermic reaction and prevent side reactions.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophilic carbanion.

  • Conjugate Addition: Cool the reaction mixture back to 0 °C and add a solution of cyclohex-2-en-1-one (1.2 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a real-time check on reaction completion.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the reactive species safely.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Nitrile

  • Reaction Setup: Combine the purified Michael adduct intermediate from Step 1 with a 6M solution of hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The harsh conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid and also hydrolyze any intermediate imine to the ketone.

  • Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by vacuum filtration. If not, extract the mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water, dry, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of a synthesized compound requires a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof.

dot

Characterization_Workflow cluster_Methods Analytical Methods Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Conclusion Structural Confirmation & Purity Assessment NMR->Conclusion IR->Conclusion MS->Conclusion HPLC->Conclusion

Caption: Workflow for the analytical characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

    • Aromatic Protons (δ 7.0-7.5 ppm): Four protons on the 3-chlorophenyl ring will appear as a complex multiplet pattern.

    • Cyclohexane Protons (δ 1.8-3.0 ppm): The eight protons on the cyclohexane ring will appear as overlapping multiplets. The protons adjacent to the carbonyl group (positions 3 and 5) will be deshielded and appear further downfield compared to the protons at positions 2 and 6.

    • Carboxylic Acid Proton (δ 10-12 ppm): A characteristic broad singlet, which is exchangeable with D₂O, will be observed far downfield.

  • ¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.

    • Carbonyl Carbon (δ ~208 ppm): The ketone carbonyl carbon will show a highly deshielded signal.

    • Carboxylic Acid Carbon (δ ~175 ppm): The carboxylic acid carbonyl carbon will also be significantly downfield.

    • Aromatic Carbons (δ 120-145 ppm): Six signals are expected for the six distinct carbons of the 3-chlorophenyl ring. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity and mesomeric effects.

    • Quaternary Carbon (δ ~50-60 ppm): The C1 carbon of the cyclohexane ring, bonded to both the phenyl and carboxyl groups, will appear as a quaternary signal.

    • Cyclohexane Carbons (δ 25-45 ppm): The remaining four CH₂ groups of the cyclohexane ring will show signals in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The spectrum of a carboxylic acid is particularly distinctive.[3][4]

  • O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[3]

  • C=O Stretch (Ketone) (~1715 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group of the cyclic ketone.

  • C=O Stretch (Carboxylic Acid) (~1700 cm⁻¹): A strong, sharp absorption for the carboxylic acid carbonyl, often overlapping with the ketone stretch.

  • C-O Stretch (1210-1320 cm⁻¹): Associated with the carboxylic acid.

  • Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): Medium to weak absorptions from the phenyl ring.

  • C-Cl Stretch (~700-800 cm⁻¹): A moderate absorption indicating the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 252.69).

  • Isotopic Pattern: A crucial piece of evidence will be the presence of an M+2 peak at approximately one-third the intensity of the M+ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), loss of water (-H₂O, 18 Da), and cleavage of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a synthesized compound.[5]

  • Methodology: A reverse-phase HPLC method would be employed, typically using a C18 column.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common choice for analyzing carboxylic acids.[6]

  • Detection: UV detection, likely at a wavelength around 254 nm, would be suitable due to the presence of the aromatic ring.

  • Result: A pure sample should yield a single, sharp peak, and the area of this peak relative to any impurity peaks can be used to quantify purity (e.g., >95%).

Potential Applications in Research and Drug Development

The structural motifs within 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid suggest its potential as a building block or lead compound in drug discovery.

  • Scaffold for Bioactive Molecules: Substituted cyclohexanone and cyclohexane rings are prevalent in medicinal chemistry, providing a non-planar scaffold that can orient substituents in precise three-dimensional space to optimize interactions with protein binding sites.[7]

  • Modulation of Physicochemical Properties: The 3-chlorophenyl group is a common substituent in drug candidates. The chlorine atom enhances lipophilicity, which can improve membrane permeability. It can also block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.

  • Carboxylic Acid as a Bioisostere Anchor: Carboxylic acids are known to form strong ionic and hydrogen bond interactions with basic residues (like arginine or lysine) in protein active sites.[8] This functional group is often essential for a molecule's biological activity. In cases where the carboxylic acid moiety presents pharmacokinetic challenges, it can be replaced by bioisosteric groups like tetrazoles or hydroxamic acids.[9]

  • Context from Related Structures: Derivatives of chlorophenyl-substituted cyclic compounds and molecules containing 1,3,4-thiadiazole rings have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, providing a rationale for exploring the bioactivity of this and related structures.[10][11]

Conclusion

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid is a well-defined chemical entity with significant potential as a scaffold in synthetic and medicinal chemistry. Its molecular structure is characterized by a unique convergence of a halogenated aromatic ring, a cyclic ketone, and a carboxylic acid on a cyclohexane framework. The definitive confirmation of this structure relies on a synergistic application of advanced analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and HPLC. The insights gained from this comprehensive analysis provide the necessary foundation for its application in the rational design and development of novel therapeutic agents.

References

  • 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 . PubChem, National Institutes of Health. [Link]

  • 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid . NIST WebBook. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | Products Supplier . Clinivex. [Link]

  • 3-Chloro-4-hydroxycyclohexane-1-carboxylic acid . PubChem, National Institutes of Health. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides . National Institutes of Health (NIH). [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 . PubChem, National Institutes of Health. [Link]

  • 4-Substituted Cyclohexanones. Predicting the Facial Selectivity of Nucleophilic Attacks from the Geometrical Changes on Cation−Carbonyl Complexation: An ab Initio Investigation . ACS Publications. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates . PubMed Central, National Institutes of Health. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]

  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • Synthesis strategies using carboxylic acid derivatives . YouTube. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate . MDPI. [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics . OSTI.GOV. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents . ResearchGate. [Link]

  • Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects . ACS Publications. [Link]

  • Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride . PrepChem.com. [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies . MDPI. [Link]

  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives . ResearchGate. [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents . Beilstein Journal of Organic Chemistry. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC, National Institutes of Health. [Link]

  • Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
  • Spectra and physical data of (A2) . The Royal Society of Chemistry. [Link]

  • Supporting information . The Royal Society of Chemistry. [Link]

  • Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres . ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . MDPI. [Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid . SIELC Technologies. [Link]

  • Sample IR spectra . University of Calgary. [Link]

  • Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect . CORE. [Link]

  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry) . YouTube. [Link]

  • 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carboxylicacid . MySkinRecipes. [Link]

  • Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives . Science of Synthesis. [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS . National Institutes of Health. [Link]

Sources

Theoretical Profiling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical framework for the theoretical and computational profiling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4) . This document is structured for drug discovery scientists, focusing on the in silico validation of this scaffold as a precursor for PDE4 inhibitors and analgesic pharmacophores.[1]

Executive Summary: The Scaffold Advantage

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—a lipophilic chlorophenyl ring coupled with a polarizable cyclohexanone core—positions it as a critical intermediate for Phosphodiesterase 4 (PDE4) inhibitors and central nervous system (CNS) analgesics (structurally analogous to Tilidine and Tramadol precursors).[1]

This guide outlines a rigorous theoretical framework to validate this molecule's electronic stability, reactivity, and binding potential before wet-lab synthesis.[1] We utilize Density Functional Theory (DFT) and Molecular Docking simulations to predict its behavior in biological systems.[1]

Computational Architecture & Methodology

To ensure high-fidelity predictions, the theoretical study of this molecule must follow a multi-tiered computational workflow. The following protocol guarantees data integrity and reproducibility.

Electronic Structure Theory (DFT Protocol)

Objective: Determine the global minimum energy conformation and reactive sites (HOMO-LUMO).

  • Software Kernel: Gaussian 16 / ORCA 5.0[1]

  • Functional/Basis Set: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides an optimal balance between cost and accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set (6-311) with diffuse functions (++) is essential for correctly modeling the lone pairs on the ketone and carboxylic acid oxygens.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)[1]

    • Solvent: Water (

      
      ) and DMSO (
      
      
      
      ) to mimic physiological and stock solution environments.[1]
Key Observable: Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.[1]

  • Negative Potential (Red): Localized on the carbonyl oxygen (C=O) and the hydroxyl oxygen of the carboxyl group.[1] These are prime H-bond acceptors.

  • Positive Potential (Blue): Localized on the carboxylic proton (-COOH).[1] This is the primary H-bond donor.[1]

  • Neutral/Green: The 3-chlorophenyl ring, indicating a hydrophobic region suitable for

    
    -stacking or hydrophobic pocket occupancy.[1]
    
Vibrational Spectroscopy Validation

Theoretical IR and Raman spectra must be computed to validate synthesized samples.[1]

  • Scale Factor: 0.961 (for B3LYP/6-311G**) to correct for anharmonicity.

  • Marker Bands:

    • 
      : Predicted ~1715 cm⁻¹ (strong).[1]
      
    • 
      : Predicted ~1740 cm⁻¹ (strong).[1]
      
    • 
      : Broad band ~3000-3400 cm⁻¹ (H-bonded).[1]
      

Pharmacological Simulation: Target Interaction

Given the structural homology to known PDE4 inhibitors (which often feature a phenyl ring linked to a cyclic ketone or ether), we define a theoretical docking protocol using PDE4B as the target receptor.[1]

Molecular Docking Protocol

Target: Phosphodiesterase 4B (PDB ID: 1XMU or similar high-res crystal structure).[1]

Workflow:

  • Ligand Preparation:

    • The carboxylic acid group is deprotonated (carboxylate anion, -COO⁻) at physiological pH (7.4).[1]

    • Energy minimization using the MMFF94 force field.[1]

  • Grid Generation:

    • Center: Active site defined by the co-crystallized ligand (e.g., Rolipram).[1]

    • Box Size:

      
       Å.[1]
      
  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Glide XP).

Predicted Binding Mode[1]
  • Hydrophobic Clamp: The 3-chlorophenyl moiety is predicted to occupy the hydrophobic pocket (Q-pocket), engaging in

    
    -
    
    
    
    T-shaped interactions with Phe372.[1]
  • Metal Coordination: The 4-oxo (ketone) group often coordinates with the catalytic Zinc/Magnesium ion cluster (

    
    ) deep in the active site.[1]
    
  • Hydrogen Bonding: The carboxylate tail forms salt bridges or H-bonds with Gln369 or solvent molecules at the pocket entrance.[1]

Visualization of Theoretical Workflow

The following diagram illustrates the logical flow from structural conception to pharmacological validation.

TheoreticalStudy cluster_DFT Quantum Mechanics (DFT) cluster_Docking Pharmacology (In Silico) Start 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (Input Structure) GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Freq Frequency Calc (IR/Raman Prediction) GeomOpt->Freq MEP MEP Mapping (Reactive Sites) GeomOpt->MEP Outcome Validated Lead Candidate (Ready for Synthesis) Freq->Outcome Spectral Data Prep Ligand Prep (Deprotonation pH 7.4) MEP->Prep Charge Distribution Dock Molecular Docking (Target: PDE4B) Prep->Dock ADMET ADMET Profiling (Lipinski Rules) Dock->ADMET ADMET->Outcome Safety Profile

Figure 1: Integrated computational workflow for characterizing the 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid scaffold.

ADMET & Physicochemical Profile (Theoretical)

Using QSAR (Quantitative Structure-Activity Relationship) models, we can predict the "drug-likeness" of this molecule.[1]

Table 1: Theoretical Physicochemical Parameters (Lipinski's Rule of 5)

ParameterValue (Predicted)StatusClinical Implication
Molecular Weight 252.69 g/mol Pass (<500)High oral absorption potential.[1]
LogP (Lipophilicity) ~2.4 - 2.8Pass (<5)Optimal for membrane permeability; likely CNS active.[1]
H-Bond Donors 1 (-COOH)Pass (<5)Good bioavailability.[1]
H-Bond Acceptors 3 (C=O, -COO)Pass (<10)Efficient receptor interaction.[1]
Rotatable Bonds 2Pass Rigid scaffold minimizes entropic penalty upon binding.[1]
TPSA ~54 ŲPass (<140)High probability of Blood-Brain Barrier (BBB) penetration.[1]

Note: The presence of the Chlorine atom increases lipophilicity (LogP) compared to the non-halogenated analog, enhancing CNS penetration but potentially increasing metabolic stability issues.[1]

Synthetic Feasibility & Thermodynamics

While this guide focuses on theory, the computational data supports specific synthetic routes.

  • Thermodynamics: The formation of the cyclohexane ring via a Robinson Annulation or Diels-Alder type reaction is thermodynamically favored (

    
    ).[1]
    
  • Stability: DFT calculations of the keto-enol tautomerism predict the keto form (4-oxo) is significantly more stable (>15 kcal/mol) than the enol form in the gas phase, ensuring the integrity of the ketone pharmacophore during storage.[1]

References

  • American Elements. (2024).[1][2] 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Specifications. Retrieved from [Link]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard Reference for DFT Methodology).

  • Tang, R., et al. (2020).[1][3] Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lipinski, C. A. (2004).[1] Lead- and drug-like properties: the rule of five and beyond. Drug Discovery Today. (Foundational ADMET Theory).[1]

  • PubChem. (2024).[1] Compound Summary: 4-Oxocyclohexanecarboxylic acid (Structural Analog).[1] Retrieved from [Link][1]

Sources

Unlocking the Therapeutic Potential of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, a molecule poised for significant contributions in medicinal chemistry and drug development. By dissecting its structural components—the chlorophenyl group, the oxocyclohexane core, and the carboxylic acid moiety—we elucidate a strategic roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale, actionable experimental protocols, and data interpretation frameworks. We will delve into two primary and promising research avenues: its application as a novel scaffold for Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in the context of metabolic diseases, and its potential as a foundational structure for the development of new antibacterial agents. This guide is designed to be a comprehensive resource, fostering innovation and accelerating the translation of this promising molecule from a chemical entity to a potential therapeutic solution.

Introduction: The Architectural Merits of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a fascinating molecule characterized by a unique amalgamation of three key functional and structural motifs:

  • The 1-(3-Chlorophenyl) Group: The presence of a chlorine atom on the phenyl ring is a well-established feature in medicinal chemistry. Chlorine can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.[1] Its position at the meta-position offers a distinct electronic and steric profile compared to ortho- or para-substituted analogs, providing a unique vector for molecular interactions.

  • The 4-Oxocyclohexane Core: This rigid, cyclic backbone provides a three-dimensional scaffold that can orient appended functional groups in a precise manner for optimal target engagement. The ketone group at the 4-position presents a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to probe the chemical space around a biological target. Cyclohexane and its derivatives are recognized for their presence in various bioactive compounds, including those with antimicrobial properties.[2]

  • The Carboxylic Acid Moiety: This functional group is a common feature in many drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. It also provides a convenient attachment point for derivatization, such as esterification or amidation, to modulate pharmacokinetic properties or to explore structure-activity relationships (SAR).

The strategic combination of these features makes 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid a highly attractive starting point for the design and synthesis of novel therapeutic agents.

Potential Research Application I: A Novel Scaffold for Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibitors

Scientific Rationale: Targeting Metabolic Diseases

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in the final step of triglyceride biosynthesis.[3] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[3] DGAT1 inhibitors can reduce the synthesis and storage of triglycerides, leading to decreased adiposity and improved insulin sensitivity.[3][4] Several known DGAT1 inhibitors feature a central lipophilic core with appended polar groups. The structure of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid aligns well with the general pharmacophore of DGAT1 inhibitors, possessing a lipophilic chlorophenyl-cyclohexane core and a polar carboxylic acid group.

Proposed Research Workflow

The following workflow outlines a systematic approach to investigate the potential of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid as a DGAT1 inhibitor scaffold.

DGAT1_Inhibitor_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization start 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid synthesis Amide/Ester Library Synthesis (Modification of Carboxylic Acid) start->synthesis modification Ketone Modification (e.g., Reductive Amination) start->modification in_vitro In Vitro DGAT1 Enzyme Inhibition Assay synthesis->in_vitro modification->in_vitro cell_based Cell-Based Triglyceride Accumulation Assay in_vitro->cell_based Active Compounds sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) sar->adme in_vivo In Vivo Efficacy Studies (e.g., Oral Fat Tolerance Test) adme->in_vivo Promising Candidates caption Figure 1. Proposed workflow for the development of DGAT1 inhibitors.

Caption: Figure 1. Proposed workflow for developing DGAT1 inhibitors.

Detailed Experimental Protocols

2.3.1. Synthesis of an Amide Library

This protocol describes the parallel synthesis of a small amide library from 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid to explore the SAR around the carboxylic acid moiety.

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

  • A diverse set of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an array of reaction vials, add 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (1.0 eq), the respective amine (1.2 eq), and anhydrous DMF.

  • Amide Coupling: Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to each vial. Seal the vials and stir the reactions at room temperature for 12-16 hours.

  • Work-up: Dilute each reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amides by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the synthesized amides using ¹H NMR, ¹³C NMR, and LC-MS.

2.3.2. In Vitro DGAT1 Enzyme Inhibition Assay

This assay will determine the direct inhibitory activity of the synthesized compounds on the DGAT1 enzyme.

Materials:

  • Human recombinant DGAT1 enzyme

  • [¹⁴C]-Oleoyl-CoA

  • sn-1,2-Diacylglycerol (DAG)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂ and BSA)

  • Synthesized test compounds dissolved in DMSO

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, DGAT1 enzyme, and the test compound at various concentrations (typically a serial dilution).

  • Substrate Addition: Initiate the reaction by adding a mixture of [¹⁴C]-Oleoyl-CoA and DAG.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

  • Lipid Extraction: Add heptane to extract the radiolabeled triglycerides.

  • Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Hypothetical DGAT1 Inhibition Data for a Small Library

Compound IDR-Group (Amide)DGAT1 IC₅₀ (nM)
Lead-001 -NH-CH₂-Ph550
Lead-002 -N(CH₂)₅230
Lead-003 -N(CH₂CH₂)₂O780
Lead-004 -NH-(4-F-Ph)150

Potential Research Application II: A Template for Novel Antibacterial Agents

Scientific Rationale: Addressing Antimicrobial Resistance

The cyclohexane scaffold is present in a number of natural and synthetic compounds with antimicrobial activity.[2] The combination of a rigid core and the potential for diverse functionalization makes it an attractive starting point for the development of new antibacterial agents. The chlorophenyl group can enhance antibacterial activity by increasing lipophilicity, which may facilitate membrane disruption or interaction with hydrophobic binding pockets in bacterial enzymes. The carboxylic acid provides a handle for introducing functionalities known to be important for antibacterial activity, such as heterocyclic rings.

Proposed Research Workflow

The following workflow outlines a strategy for exploring the antibacterial potential of derivatives of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

Antibacterial_Workflow cluster_synthesis Synthesis of Heterocyclic Derivatives cluster_screening Antibacterial Screening cluster_optimization Further Development start 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid hydrazide Hydrazide Formation start->hydrazide oxadiazole 1,3,4-Oxadiazole Synthesis hydrazide->oxadiazole mic Minimum Inhibitory Concentration (MIC) Assay (Gram-positive & Gram-negative) oxadiazole->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Active Compounds sar SAR & Mechanism of Action Studies mbc->sar toxicity In Vitro Cytotoxicity Assay (e.g., against mammalian cell lines) sar->toxicity caption Figure 2. Proposed workflow for antibacterial drug discovery.

Caption: Figure 2. Proposed workflow for antibacterial drug discovery.

Detailed Experimental Protocols

3.3.1. Synthesis of 2-(1-(3-Chlorophenyl)-4-oxocyclohexyl)-5-aryl-1,3,4-oxadiazoles

This protocol details a two-step synthesis of 1,3,4-oxadiazole derivatives, a class of heterocycles known for their diverse biological activities, including antibacterial effects.

Step 1: Synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarbohydrazide

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Reflux a solution of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1 hour. Remove the methanol under reduced pressure to obtain the methyl ester.

  • Hydrazide Formation: Dissolve the methyl ester in methanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 8 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the carbohydrazide.

Step 2: Synthesis of 2-(1-(3-Chlorophenyl)-4-oxocyclohexyl)-5-aryl-1,3,4-oxadiazoles

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarbohydrazide

  • Various aromatic carboxylic acids

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, mix 1-(3-Chlorophenyl)-4-oxocyclohexanecarbohydrazide (1.0 eq) and an aromatic carboxylic acid (1.1 eq).

  • Cyclization: Add phosphorus oxychloride (5.0 eq) dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structures of the synthesized oxadiazoles using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3.2. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Table 2: Hypothetical MIC Data for Oxadiazole Derivatives (µg/mL)

Compound IDR-Group (Aryl)S. aureusE. coli
AB-001 Phenyl32>64
AB-002 4-Nitrophenyl816
AB-003 4-Chlorophenyl1632
AB-004 2-Thienyl48

Conclusion and Future Directions

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid represents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique structural features provide a solid foundation for targeting a range of biological processes. The proposed research applications in the fields of metabolic diseases and infectious diseases are based on strong scientific precedent and offer clear, actionable pathways for investigation. The detailed experimental protocols provided in this guide are intended to serve as a starting point for researchers to explore the potential of this molecule.

Future work should focus on expanding the synthesized libraries to build a comprehensive understanding of the structure-activity relationships. For promising lead compounds, further optimization of their pharmacokinetic and pharmacodynamic properties will be crucial for their advancement as clinical candidates. The exploration of other potential applications, such as in oncology or neuroscience, based on the known activities of similar scaffolds, is also warranted. Through a systematic and collaborative research effort, the full therapeutic potential of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid can be unlocked.

References

  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. PubMed. [Link]

  • Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. NIH. [Link]

  • Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors... ResearchGate. [Link]

  • What are DGAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Discovery of novel DGAT1 inhibitors by combination of machine learning methods, pharmacophore model and 3D-QSAR model. ResearchGate. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall efficacy of potential therapeutic agents, this document outlines the theoretical and practical considerations for assessing the solubility of this specific molecule. Due to the limited availability of public domain solubility data for this compound, this guide focuses on establishing a robust experimental framework for its determination.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a pivotal physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic. It dictates the dissolution rate, and by extension, the absorption and bioavailability of a drug. A comprehensive understanding of a compound's solubility in various solvents is therefore not merely an academic exercise but a cornerstone of rational drug design and formulation development.

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, with its distinct structural features—a chlorinated aromatic ring, a cyclohexanone moiety, and a carboxylic acid group—presents an interesting case for solubility studies. The interplay of its hydrophobic (chlorophenyl group) and hydrophilic (carboxylic acid, keto group) components suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. This guide will delve into the principles governing this behavior and provide a detailed methodology for its empirical determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. For 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, the following interactions are paramount:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to interact favorably with this functional group.

  • Dipole-Dipole Interactions: The ketone and chloro groups introduce polarity into the molecule, allowing for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The nonpolar phenyl and cyclohexyl rings will primarily interact through van der Waals forces, favoring dissolution in nonpolar solvents.

The overall solubility in a given solvent will be a net result of these competing interactions. It is anticipated that the compound will exhibit limited solubility in purely nonpolar or purely polar solvents, with optimal solubility likely found in solvents of intermediate polarity or in solvent mixtures.

Physicochemical Properties of Structurally Related Compounds

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReported Solubility
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid C₁₃H₁₃ClO₃252.69887978-71-4No data available[3]
1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic AcidC₁₃H₁₃ClO₃252.69854446-73-4Chloroform (Slightly), Methanol (Slightly), DMSO[1]
4-Oxocyclohexanecarboxylic acidC₇H₁₀O₃142.15874-61-3DMSO, Methanol[2]

Note: The solubility data for the related compounds should be used as a preliminary guide. Experimental verification for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its ability to provide a true measure of thermodynamic solubility.[6] This is in contrast to kinetic solubility methods, which can be influenced by the rate of dissolution and may not represent the true equilibrium state. The selection of solvents for this study should encompass a range of polarities to comprehensively map the solubility profile of the target compound.

Detailed Experimental Protocol

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene, Hexane) of appropriate purity.[7]

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Procedure:

  • Preparation of Solvent Systems: Prepare the desired range of solvents.

  • Addition of Excess Solute: To a series of labeled vials, add a pre-weighed excess amount of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[5]

  • Addition of Solvent: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium can vary and should ideally be determined experimentally by taking measurements at different time points until a constant concentration is observed.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.

  • Quantification: Analyze the filtered saturated solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

  • Data Analysis: Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Self-Validating System and Controls

To ensure the trustworthiness of the results, the following controls should be implemented:

  • Time to Equilibrium Study: For a new compound, it is advisable to perform a preliminary experiment where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached.

  • Purity of the Compound: The purity of the 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid should be confirmed prior to the experiment, as impurities can affect solubility.

  • Calibration Curve: A robust calibration curve for the analytical method must be generated using solutions of known concentrations to ensure accurate quantification.

  • Replicates: All experiments should be performed in at least triplicate to assess the reproducibility of the results.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_compound Weigh excess 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid agitation Agitate at constant temperature (24-48h) prep_compound->agitation prep_solvent Measure known volume of solvent prep_solvent->agitation settling Allow excess solid to settle agitation->settling filtration Filter supernatant (0.22 µm filter) settling->filtration quantification Quantify concentration (e.g., HPLC) filtration->quantification data_analysis Calculate and report solubility quantification->data_analysis

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthetic Pathway for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and detailed experimental protocol for the synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and efficient Dieckmann condensation to construct the core cyclohexanone ring system. This application note elaborates on the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the chosen reagents and reaction conditions. The protocol is designed to be self-validating, with clear instructions for reaction monitoring, work-up, and purification.

Introduction and Synthetic Strategy

The targeted compound, 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, possesses a unique structural motif with potential applications as a scaffold in the design of novel therapeutic agents. The strategic placement of the 3-chlorophenyl group, a keto functionality, and a carboxylic acid moiety offers multiple points for further chemical modification.

Our synthetic approach is a multi-step sequence that begins with the construction of a suitable acyclic diester precursor, followed by an intramolecular Dieckmann condensation to form the six-membered ring. The final step involves the hydrolysis of the resulting β-keto ester to yield the desired carboxylic acid. This strategy was chosen for its reliability and the wealth of established literature on the key transformations.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Starting Materials: 3-Chlorophenylacetonitrile & Diethyl Succinate B Step 1: Stobbe Condensation A->B NaOEt, EtOH C Intermediate 1: Diethyl 2-(3-chlorophenyl)succinate B->C D Step 2: Michael Addition C->D Ethyl acrylate, NaOEt E Intermediate 2: Triethyl 2-(3-chlorophenyl)pentane-1,3,5-tricarboxylate D->E F Step 3: Dieckmann Condensation E->F NaOEt, Toluene G Intermediate 3: Ethyl 1-(3-chlorophenyl)-4-oxocyclohexane-2,4-dicarboxylate F->G H Step 4: Hydrolysis & Decarboxylation G->H 1. NaOH (aq) 2. HCl (aq), Δ I Final Product: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid H->I

using 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the demand for rigidified, sp3-rich scaffolds has surged as drug developers seek to escape "flatland" (the over-reliance on planar aromatic systems).[1] 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4) represents a high-value "gem-disubstituted" scaffold.[2][1] Its unique architecture features a quaternary carbon at position 1 (bearing both a lipophilic 3-chlorophenyl group and a reactive carboxylic acid) and a distal ketone at position 4.[1]

This dual-functionality allows for orthogonal derivatization, making it an ideal building block for:

  • Fragment-Based Drug Discovery (FBDD): Rapid generation of spirocyclic libraries.[1]

  • GPCR Ligand Design: Accessing constrained 1,4-disubstituted cyclohexane linkers common in opioid and chemokine receptor modulators.[2][1]

  • Enzyme Inhibitors: Specifically targeting Acetyl-CoA Carboxylase (ACC) and Janus Kinases (JAK) where cyclohexyl cores serve as critical structural hubs.[1]

This guide details the physicochemical profile of this scaffold and provides validated protocols for its transformation into high-value medicinal intermediates.[2][1]

Chemical Profile & Structural Analysis

PropertySpecification
Chemical Name 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS Number 887978-71-4
Molecular Formula C₁₃H₁₃ClO₃
Molecular Weight 252.69 g/mol
Key Functionalities 1.[2][1][3][4][5] C1-Quaternary Center: Restricts conformation; prevents metabolically labile benzylic protons.2.[2][1] 3-Chlorophenyl: Increases lipophilicity (

) and blocks metabolic oxidation at the reactive phenyl positions.3.[1] C4-Ketone: Versatile handle for reductive amination, olefination, or spiro-cyclization.[2][1]
Solubility DMSO (>50 mM), Methanol (Moderate), DCM (Moderate).[2]

Mechanistic Insight: The meta-chloro substitution is strategically superior to para-substitution in many lead optimization campaigns.[2][1] It breaks molecular symmetry, often improving solubility, and fills specific hydrophobic pockets (e.g., the "chlorine pocket" in certain GPCRs) without incurring the steric penalty of ortho substitution.[1]

Application I: Synthesis of Spirocyclic Hydantoins (Bucherer-Bergs Reaction)

Context: Spirocyclic scaffolds are privileged structures in medicinal chemistry, often acting as bioisosteres for peptide turns or rigidifying the binding pose of enzyme inhibitors.[1] The C4-ketone of the title compound is perfectly positioned to form spiro-hydantoins via the Bucherer-Bergs reaction.[2][1]

Experimental Protocol

Objective: Synthesis of 8-(3-chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione-8-carboxylic acid.

Reagents:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (1.0 eq)[2][1][4]

  • Ammonium Carbonate (3.0 eq)[2]

  • Potassium Cyanide (KCN) or TMSCN (1.2 eq)[2]

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: In a pressure tube or sealed vial, dissolve 1.0 mmol (253 mg) of the starting acid in 5 mL of Ethanol/Water (1:1).

  • Reagent Addition: Add Ammonium Carbonate (288 mg, 3.0 mmol) followed carefully by KCN (78 mg, 1.2 mmol). Caution: KCN is highly toxic.[1] Handle in a well-ventilated fume hood with appropriate cyanide antidote available.

  • Cyclization: Seal the vessel and heat to 60°C for 18 hours . The reaction proceeds via the formation of a hemiaminal, followed by imine formation, cyanide addition, and ring closure.[1]

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~2.[1] (Caution: HCN gas evolution possible; perform in hood).

    • The spiro-hydantoin product typically precipitates as a white solid due to the carboxylic acid's low solubility at acidic pH.[2][1]

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.[1]

  • Validation:

    • LC-MS: Look for [M+H]⁺ = 323.1 (Parent + 70 Da for hydantoin ring).[1]

    • NMR: Disappearance of the ketone carbonyl signal (~210 ppm) in ¹³C NMR.

Application II: Reductive Amination for Trans-1,4-Cyclohexane Linkers

Context: Many kinase inhibitors (e.g., Gilteritinib analogs) and GPCR ligands require a diamine linker where the nitrogen atoms are separated by a rigid cyclohexane spacer.[1] This protocol targets the trans-isomer, which is often the bioactive conformer.[1]

Experimental Protocol

Objective: Synthesis of trans-4-amino-1-(3-chlorophenyl)cyclohexanecarboxylic acid.

Reagents:

  • Substrate (1.0 eq)[2][6][7]

  • Ammonium Acetate (10.0 eq) or Benzylamine (1.1 eq for protected route)[2]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[2]

  • Solvent: Methanol with 1% Acetic Acid[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the keto-acid (1.0 mmol) in Methanol (10 mL). Add Ammonium Acetate (770 mg, 10 mmol).[1] Stir at room temperature for 2 hours to ensure equilibrium formation of the imine.

    • Note: Adding molecular sieves (3Å) can drive this equilibrium.[1]

  • Reduction: Cool to 0°C. Add NaBH₃CN (95 mg, 1.5 mmol) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with 1M HCl (carefully) to decompose excess hydride.

  • Isomer Separation (Critical Step):

    • The reaction typically yields a mixture of cis and trans isomers (relative to the C1-phenyl and C4-amine).[2][1]

    • Purification: Use Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1] The trans-isomer (diequatorial-like character in solution) usually elutes later than the cis-isomer due to better interaction with the stationary phase.[2][1]

  • Validation:

    • ¹H NMR (NOESY): Use NOE correlations to assign stereochemistry. A strong NOE between H1 and H4 indicates a cis relationship (axial-axial or close proximity).[1] Lack of NOE suggests trans.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G cluster_0 Medicinal Chemistry Utility Core 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4) Spiro Spiro-Hydantoin (Bucherer-Bergs) Core->Spiro (NH4)2CO3, KCN Rigidification Amino 4-Amino Derivative (Reductive Amination) Core->Amino R-NH2, NaBH3CN Linker Synthesis Amide Amide Library (Coupling) Core->Amide HNR2, HATU Fragment Growth Curtius 1,1-Diaryl/Amino Core (Curtius Rearrangement) Core->Curtius DPPA, tBuOH Isosteric Replacement

Caption: Divergent synthetic utility of the 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid scaffold. Blue node represents the starting material; colored nodes represent high-value medicinal intermediates.[2][1]

Strategic Considerations for Drug Design

  • Metabolic Stability: The 3-chlorophenyl ring is resistant to CYP450-mediated oxidation.[2][1] The quaternary carbon at C1 prevents glucuronidation at that position (unless the acid is retained), forcing metabolism to occur at the distal C4 position or on the amide tail.[1]

  • Vector Control:

    • C1-Acid: Vectors into the solvent front or polar interaction sites (e.g., Arg/Lys residues in the binding pocket).[1]

    • C4-Ketone: Vectors into deep hydrophobic pockets or serves as the attachment point for the "warhead" in covalent inhibitors.[2][1]

  • Safety Profile: Unlike aniline-based intermediates, this cyclohexane acid is non-genotoxic (structural alert analysis).[1] However, the 3-chlorophenyl moiety should be monitored for potential lipophilicity-driven toxicity (logP management).[2][1]

References

  • American Elements. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Specifications. Available at: [Link][2][4][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20453348. Available at: [Link][2][4]

  • Siegfried AG. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Patent CN108602758B.[1][8] Available at:

  • Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Contextual reference for halogen effects).

Sources

Application Notes & Protocols: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, tunable physicochemical properties, and diverse pharmacophoric features is paramount. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid emerges as a highly valuable building block that strategically addresses these needs. This molecule presents a unique trifecta of chemical features: a substituted aromatic ring, a reactive ketone on a non-planar cyclohexyl core, and a readily modifiable carboxylic acid. This distinct architecture serves as a versatile starting point for the synthesis of complex molecular entities, particularly privileged structures in medicinal chemistry such as novel heterocyclic and spirocyclic compounds. This guide provides an in-depth exploration of its synthetic potential, complete with detailed protocols for its application.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is the foundation of successful and reproducible synthesis.

PropertyValueReference
IUPAC Name 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid[1]
CAS Number 887978-71-4[1][2]
Molecular Formula C₁₃H₁₃ClO₃[1]
Molecular Weight 252.69 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, Methanol; Slightly soluble in Chloroform[3]
Storage Store in a cool, dry, well-ventilated area (2-8°C recommended)[4]

Handling and Safety: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[5] Operations should be conducted in a well-ventilated fume hood.[5] While specific toxicity data is limited, related compounds are known to cause skin and eye irritation.[6]

Core Reactivity and Synthetic Potential

The synthetic utility of 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid stems from its two orthogonal reactive centers: the carboxylic acid and the 4-oxo (ketone) group. This dual functionality allows for sequential or, in some cases, one-pot transformations to rapidly build molecular complexity.

Causality Behind Experimental Choices:
  • The Carboxylic Acid Handle: This functional group is a primary site for forming amide or ester linkages, which are fundamental in medicinal chemistry for probing structure-activity relationships (SAR). Activation of the acid is often necessary as the hydroxyl group is a poor leaving group.

  • The Ketone Handle: The C4-ketone is a powerful anchor for constructing new ring systems. Its electrophilic carbon is a target for nucleophiles, and its position on the cyclohexane ring is ideal for forming spirocyclic junctions—a key strategy for adding 3D character to flat molecules.[7]

Caption: Synthetic utility of the title compound.

Application in Heterocycle Synthesis: A Protocol for Pyridazinone Formation

Rationale: The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives showing a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[8][9][10][11] The γ-keto acid structure of our building block is perfectly primed for condensation with hydrazine to form a stable, six-membered pyridazinone ring system.[12]

Protocol 1: Synthesis of 4-(3-chlorophenyl)-4,6,7,8-tetrahydro-2H-cinnolin-5-one

This protocol details the cyclocondensation reaction with hydrazine hydrate. The acidic conditions facilitate the initial nucleophilic attack of hydrazine on the ketone, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product.

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Experimental Workflow:

Sources

analytical methods for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Introduction

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a substituted cyclohexanecarboxylic acid derivative.[1] Compounds of this class are significant as building blocks in medicinal chemistry and may appear as intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of multiple functional groups—a carboxylic acid, a ketone, and a substituted aromatic ring—necessitates a multi-faceted analytical approach to fully characterize the molecule and ensure its identity, purity, and quality.

This guide provides a comprehensive overview of the essential analytical methods for the robust characterization of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Adherence to these methods ensures data integrity and compliance with rigorous regulatory standards.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Chemical Name 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acidN/A
Molecular Formula C₁₃H₁₃ClO₃[3]
Molecular Weight 268.72 g/mol Calculated
CAS Number 1385694-53-0 (for the 3-bromo analog, CAS for 3-chloro is not readily available)[3]
Appearance Likely a white to off-white solidN/A
Solubility Expected to be soluble in polar organic solvents like DMSO, Methanol, and slightly soluble in Chloroform.[4]N/A

Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules and for quantifying the main component as well as any related impurities.[5] A reversed-phase method is ideal for this compound, separating analytes based on their hydrophobicity.

Causality Behind Experimental Choices
  • Reversed-Phase (RP) Chromatography: The target molecule possesses both polar (carboxylic acid, ketone) and non-polar (chlorophenyl, cyclohexane ring) moieties, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase Modifier: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, un-ionized form of the analyte. This results in better peak shape, improved retention, and enhanced reproducibility. For mass spectrometry (MS) compatibility, a volatile acid like formic acid must be used instead of non-volatile acids like phosphoric acid.[6]

  • Detector Selection: A UV detector is appropriate as the chlorophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing s_prep Prepare Sample (in Diluent, e.g., ACN/H₂O) mp_prep Prepare Mobile Phase (e.g., ACN & 0.1% Formic Acid in H₂O) hplc HPLC System (Pump, Autosampler, Column Oven) s_prep->hplc Inject Sample mp_prep->hplc Eluent column C18 Column hplc->column detector UV Detector column->detector cds Chromatography Data System (CDS) detector->cds Signal report Generate Report (Purity, Assay, Impurities) cds->report

Caption: High-level workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) in the diluent.

  • Analysis and Data Processing:

    • Inject the diluent (blank), followed by the standard solution (six replicate injections for system suitability) and then the sample solution.

    • Integrate the peaks using a chromatography data system (CDS).

    • Calculate the purity by area percent and quantify against the reference standard.

Method Validation Framework

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[7] The validation should be performed according to ICH Q2(R1) guidelines.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.995; baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for the assay of the main compound.
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: The Proton Environment
  • Principle: ¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

  • Expected Signals:

    • Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>10 ppm), due to hydrogen bonding.[8]

    • Aromatic Protons (Ar-H): Four protons on the 3-chlorophenyl ring, appearing in the 7.0-8.0 ppm region. Their splitting patterns will be complex multiplets due to their respective positions relative to the chlorine atom and the rest of the molecule.[9]

    • Cyclohexane Protons (-CH₂-): Eight protons on the cyclohexane ring, appearing as complex, overlapping multiplets in the aliphatic region (typically 1.5-3.0 ppm). Protons adjacent to the carbonyl group will be further downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton
  • Principle: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

  • Expected Signals:

    • Carboxylic Acid Carbonyl (-COOH): ~170-185 ppm.

    • Ketone Carbonyl (-C=O): ~195-220 ppm.

    • Aromatic Carbons (Ar-C): Six signals in the ~120-145 ppm range. The carbon attached to the chlorine will have a distinct chemical shift.

    • Quaternary Carbon (C-Ar): The carbon of the cyclohexane ring attached to the phenyl group.

    • Aliphatic Carbons (-CH₂-): Signals for the cyclohexane carbons in the ~20-50 ppm range.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -COOH proton.

  • Acquisition:

    • Acquire a ¹H spectrum on a 400 MHz or higher spectrometer.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Consider advanced 2D NMR experiments (like COSY and HSQC) if further structural confirmation is needed.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a critical piece of evidence for identity confirmation.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this carboxylic acid. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

  • Polarity: For a carboxylic acid, negative ion mode (ESI-) is often superior. The acidic proton is easily lost, forming a stable [M-H]⁻ ion, leading to a strong signal. Positive ion mode (ESI+) can also be used, which would likely show [M+H]⁺ and adducts like [M+Na]⁺.

Protocol: MS Analysis
  • Method: The analysis can be performed via direct infusion or, more powerfully, by coupling the HPLC system to the mass spectrometer (LC-MS). The HPLC protocol described above is suitable for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in the HPLC mobile phase or a suitable solvent like methanol.

  • MS Parameters (ESI):

    • Ionization Mode: Negative (ESI-) and Positive (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ions:

      • Negative Mode [M-H]⁻: Calculated m/z = 267.05 (for ³⁵Cl isotope) and 269.05 (for ³⁷Cl isotope). The ~3:1 isotopic pattern for chlorine should be clearly visible.

      • Positive Mode [M+H]⁺: Calculated m/z = 269.07 (for ³⁵Cl) and 271.07 (for ³⁷Cl).

Visual Workflow: Integrated Analytical Strategy

Analytical_Strategy Sample Test Sample of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid HPLC HPLC-UV Sample->HPLC NMR NMR ('H & 'C) Sample->NMR MS LC-MS (ESI) Sample->MS Purity Purity Assay & Impurity Profile HPLC->Purity Structure Unambiguous Structure Elucidation NMR->Structure MW Molecular Weight & Isotopic Pattern MS->MW

Caption: Integrated strategy for complete characterization.

Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary tool for non-volatile impurities, GC-MS is essential for identifying and quantifying volatile or semi-volatile impurities that may originate from the synthesis, such as residual solvents or certain by-products.[10]

The Need for Derivatization

Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Chemical derivatization is required to convert the polar -COOH group into a less polar, more volatile ester or silyl ester.[11][12] This increases thermal stability and improves chromatographic behavior.

Protocol: GC-MS with Derivatization
  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Interpretation:

    • The retention time of the derivatized analyte provides chromatographic identification.

    • The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint," which can be compared against spectral libraries (like NIST) for confirmation.

Conclusion

The characterization of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid requires an orthogonal set of analytical techniques. HPLC provides the primary assessment of purity and is suitable for quantification. NMR spectroscopy delivers definitive structural proof, while mass spectrometry confirms the molecular weight and elemental formula. Finally, GC-MS addresses the potential for volatile impurities. Together, these methods form a self-validating system, providing a complete and trustworthy analytical profile of the compound, which is essential for its application in research and drug development.

References

  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

  • Interchim. HPLC Organic Acid Analysis. Available at: [Link]

  • Sharma, R., & Mehta, K. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 6(3), 234-239. Available at: [Link]

  • Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Tijer, M., & Bapat, M. (2015). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. International Journal of Pharmaceutical Sciences and Research, 6(9), 3626-3634. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. Available at: [Link]

  • Hanai, T., et al. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 3(4), 1045-1060. Available at: [Link]

  • Clinivex. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 25(15), 3456. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 192730, 4-Oxocyclohexanecarboxylic acid. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Pharmavice. (2023). Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Google Patents. (2000). WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction.
  • Husková, R., et al. (2004). Analytical derivatization-a tool for determination of orotic acid. Journal of Chromatography B, 799(2), 303-309. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • LookChem. CAS No.1385694-53-0, 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid. Available at: [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. This compound is a relevant intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and drug development processes. The method utilizes reversed-phase chromatography with a C18 column and a simple isocratic mobile phase, ensuring excellent peak shape, resolution, and sensitivity with UV detection. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters, making it suitable for researchers, scientists, and drug development professionals.

Introduction and Analyte Characterization

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a synthetic organic compound characterized by a chlorophenyl group, a cyclohexanone ring, and a carboxylic acid moiety.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, instrumental in assessing the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] The development of a reliable HPLC method for this specific analyte is essential for ensuring product quality and consistency throughout the manufacturing process.

The physicochemical properties of the analyte are pivotal in designing an effective separation strategy. The presence of the carboxylic acid group dictates that the mobile phase pH must be carefully controlled to ensure consistent retention and sharp peak symmetry. The chlorophenyl group provides a strong chromophore, making UV spectrophotometry an ideal detection method.

Table 1: Physicochemical Properties of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

PropertyValueSource
Chemical Formula C₁₃H₁₃ClO₃[2]
Molecular Weight 252.69 g/mol [2]
CAS Number 887978-71-4[1][2][5]
Appearance White to yellow solid[1]
Key Functional Groups Carboxylic Acid, Ketone, Chlorophenyl[6]
Solubility Slightly soluble in Methanol and DMSO[7]
Expected UV λmax ~210-230 nm (Estimated from chlorophenyl chromophore)N/A

Principle of Separation: The Rationale for Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used separation mode in the pharmaceutical industry, accounting for approximately 80% of all HPLC applications due to its versatility and reliability.[8] This method was selected for its ability to effectively retain and separate moderately polar to nonpolar compounds like our target analyte.

The core of this method relies on the interaction between the analyte and the stationary and mobile phases:

  • Stationary Phase: A nonpolar C18 (octadecylsilane) bonded silica phase is used. This hydrophobic phase provides a strong affinity for the nonpolar regions of the analyte, primarily the chlorophenyl and cyclohexanone structures.

  • Mobile Phase: A polar, aqueous-organic mixture is used.

  • Mechanism of Retention: The critical factor for retaining a carboxylic acid on a reversed-phase column is suppressing its ionization. In an unbuffered or neutral pH mobile phase, the carboxylic acid group (-COOH) would deprotonate to its anionic carboxylate form (-COO⁻). This charged species is highly polar and would have minimal retention on the nonpolar C18 stationary phase, resulting in poor peak shape and early elution. To counteract this, the mobile phase is acidified. By maintaining a pH well below the pKa of the carboxylic acid (typically < pH 3), the equilibrium is shifted to favor the neutral, protonated form of the analyte.[9] This uncharged molecule is significantly less polar, allowing for optimal hydrophobic interaction with the C18 stationary phase, leading to good retention and symmetrical peaks.[9][10]

Caption: Analyte ionization state at low mobile phase pH.

Detailed Application Protocol

This protocol is designed to be a self-validating system through the inclusion of rigorous system suitability tests before sample analysis.

Instrumentation and Consumables

Table 2: Required Equipment and Materials

ItemSpecification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire)
Data Acquisition Chromatography Data System (CDS)
Analytical Balance 4-decimal place readability (0.1 mg)
pH Meter Calibrated with standard buffers
Volumetric Glassware Class A
Syringe Filters 0.45 µm PTFE or Nylon
Reagent and Sample Preparation

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), ~99% purity

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Reference Standard (>98% purity)

Mobile Phase Preparation (Aqueous Component):

  • Measure 1000 mL of HPLC grade water into a clean glass bottle.

  • Carefully add 1.0 mL of formic acid to the water (0.1% v/v).

  • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • The final pH should be approximately 2.7.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add ~15 mL of acetonitrile (ACN) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with ACN and mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile/0.1% Formic Acid in Water, 50:50 v/v).

  • Mix thoroughly.

Sample Preparation:

  • Accurately weigh the sample material containing the analyte.

  • Dissolve and dilute the sample in ACN to achieve a theoretical final concentration of 100 µg/mL after the final dilution step.

  • The final dilution should be made with the mobile phase to ensure compatibility with the chromatographic system.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Table 3: Optimized HPLC Method Parameters

ParameterSettingRationale
Mobile Phase Isocratic: 50% Acetonitrile / 50% Water with 0.1% Formic AcidProvides sufficient elution strength for a reasonable runtime while maintaining good retention. Formic acid ensures the analyte is in its protonated state.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[12]
Column Temperature 30 °CEnhances method robustness by controlling viscosity and minimizing retention time shifts due to ambient temperature fluctuations.
Injection Volume 10 µLA small volume to prevent peak distortion and column overload.
Detector UV at 220 nmThe chlorophenyl group provides strong absorbance in the low UV range. 220 nm offers high sensitivity for this class of compounds.
Run Time 10 minutesSufficient to elute the main peak and any potential early-eluting impurities.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL) and evaluating the following parameters.

Table 4: System Suitability Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

Experimental Workflow and Method Development Logic

The development of this method followed a systematic and logical progression to ensure a robust final protocol. A gradient scouting run is often the first step in method development to quickly determine the approximate solvent concentration needed for elution.[12][13]

G prep 1. Sample & Standard Preparation sst 2. System Suitability Testing (SST) prep->sst Inject Standard pass Pass? sst->pass adjust Adjust System (Check for leaks, re-prime) pass->adjust No analysis 3. Sample Sequence Analysis pass->analysis Yes adjust->sst data 4. Data Processing & Quantification analysis->data Integrate Peaks report 5. Report Generation data->report

Caption: High-level experimental workflow for the HPLC analysis.

The choice of chromatographic conditions was based on the analyte's structure and established principles of reversed-phase chromatography. The C18 column was chosen as a universal phase with excellent performance for a broad range of polarities.[14] The mobile phase, a mixture of acetonitrile and acidified water, provides the necessary polarity and pH control for separating acidic compounds.[15]

Method Validation Overview

For use in a regulated environment, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). Validation demonstrates that the method is suitable for its intended purpose.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been shown to be precise, accurate, and linear.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).

Conclusion

The HPLC method detailed in this application note provides a reliable, precise, and robust system for the quantitative analysis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory equipped with standard HPLC instrumentation. The scientific principles behind the method have been thoroughly explained to empower the user to troubleshoot and adapt the protocol as needed. This method is suitable for routine quality control, stability testing, and various research applications in the pharmaceutical industry.

References

  • American Elements. (n.d.). 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • 2a biotech. (n.d.). 1-(3-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and derivatization of 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid, a scaffold with significant potential in medicinal chemistry. Recognizing the importance of developing novel chemical entities for drug discovery, these application notes offer detailed, step-by-step protocols for the preparation of the core molecule and a variety of its derivatives. The rationale behind the synthetic strategies and the choice of reagents are explained to provide a deeper understanding of the chemical transformations. This guide is intended to empower researchers to explore the therapeutic potential of this class of compounds by providing a solid foundation for their synthesis and characterization.

Introduction: The Rationale for Derivatization

The 1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. The presence of a 3-chlorophenyl group can enhance binding affinity through hydrophobic and halogen bonding interactions, while the carboxylic acid and ketone functionalities provide versatile handles for chemical modification.

Derivatives of cyclohexanecarboxylic acid have shown a wide range of biological activities, including antibacterial and anticancer properties. The strategic modification of the 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid core allows for the systematic exploration of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. This guide details the synthesis of ester and amide derivatives from the carboxylic acid moiety and the preparation of oximes, hydrazones, and olefins from the ketone group, thus enabling the creation of a diverse chemical library for biological screening.

Synthesis of the Core Scaffold: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

The synthesis of the parent compound can be efficiently achieved through a Robinson annulation approach, which involves a Michael addition followed by an intramolecular aldol condensation.[1]

Diagram: Synthetic Pathway to the Core Scaffold

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates Reactant1 3-Chlorophenylacetonitrile Intermediate1 Michael Adduct Reactant1->Intermediate1 1. NaH, THF 2. Methyl acrylate Reactant2 Methyl acrylate Reactant2->Intermediate1 Intermediate2 Cyclized Ketone Intermediate1->Intermediate2 1. NaOH, H2O/EtOH 2. H3O+ (workup) Product 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid Intermediate2->Product H2SO4, H2O, heat

Caption: Proposed synthetic route for 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Materials:

  • 3-Chlorophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acrylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Michael Addition: a. To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 3-chlorophenylacetonitrile (1.0 eq) in anhydrous THF to the suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the reaction mixture back to 0 °C and add methyl acrylate (1.2 eq) dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. h. Extract the aqueous layer with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Cyclization and Hydrolysis: a. Dissolve the crude Michael adduct in a mixture of ethanol and 10% aqueous sodium hydroxide solution. b. Heat the mixture to reflux for 4-6 hours. c. Cool the reaction mixture to room temperature and acidify with concentrated HCl until pH 1-2. d. Heat the acidified mixture to reflux for 12-18 hours to effect both cyclization and hydrolysis of the nitrile. e. Cool the reaction to room temperature, and collect the precipitated solid by vacuum filtration. f. Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification to generate esters and amides, which can significantly alter the compound's physicochemical properties and biological activity.

Esterification

Fischer esterification provides a straightforward method for the synthesis of simple alkyl esters.[2] For more sensitive substrates or hindered alcohols, coupling agents such as DCC/DMAP can be employed.

Protocol 2: Synthesis of Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate (Fischer Esterification)

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl ester.

Amidation

Direct amidation of the carboxylic acid can be achieved using various coupling agents to form an activated intermediate that readily reacts with an amine.

Protocol 3: Synthesis of N-Benzyl-1-(3-chlorophenyl)-4-oxocyclohexanecarboxamide

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Derivatization of the Ketone Moiety

The ketone functionality at the C4 position offers another avenue for structural diversification, including the formation of oximes, hydrazones, and carbon-carbon double bonds.

Diagram: Derivatization of the Ketone

Ketone_Derivatization cluster_products Derivatives Start 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid Oxime Oxime Derivative Start->Oxime NH2OH·HCl, NaOAc Hydrazone Hydrazone Derivative Start->Hydrazone R-NHNH2, AcOH Olefin Olefin Derivative Start->Olefin Ph3P=CH2 (Wittig Reagent)

Caption: Reaction pathways for modifying the ketone functional group.

Protocol 4: Synthesis of 1-(3-Chlorophenyl)-4-(hydroxyimino)cyclohexanecarboxylic Acid (Oxime Formation)

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

Procedure:

  • Dissolve 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

  • Wash the collected solid with cold water and dry to obtain the oxime derivative.

Protocol 5: Synthesis of 1-(3-Chlorophenyl)-4-(2-phenylhydrazinylidene)cyclohexanecarboxylic Acid (Hydrazone Formation)

Materials:

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid

  • Phenylhydrazine

  • Ethanol (EtOH)

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 6-12 hours. The formation of a precipitate often indicates product formation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone derivative.

Protocol 6: Synthesis of 1-(3-Chlorophenyl)-4-methylenecyclohexanecarboxylic Acid (Wittig Reaction)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (as its methyl ester to avoid reaction with the acidic proton)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: a. In a flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide. c. Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction: a. In a separate flask, dissolve the methyl ester of 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq, prepared as in Protocol 2) in anhydrous THF and cool to 0 °C. b. Slowly add the prepared ylide solution to the ester solution via cannula. c. Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. d. Quench the reaction with saturated aqueous NH₄Cl solution. e. Extract the aqueous layer with diethyl ether (3 x 30 mL). f. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. g. Purify the crude product by flash chromatography to obtain the olefinic ester. h. The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) if desired.

Characterization of Derivatives

The successful synthesis of the target derivatives must be confirmed by appropriate analytical techniques.

Data Presentation

The following table provides a template for summarizing the characterization data for the synthesized compounds.

Compound IDStructureYield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Parent 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid
Ester-1 Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate
Amide-1 N-Benzyl-1-(3-chlorophenyl)-4-oxocyclohexanecarboxamide
Oxime-1 1-(3-Chlorophenyl)-4-(hydroxyimino)cyclohexanecarboxylic Acid
Hydrazone-1 1-(3-Chlorophenyl)-4-(2-phenylhydrazinylidene)cyclohexanecarboxylic Acid
Olefin-1 1-(3-Chlorophenyl)-4-methylenecyclohexanecarboxylic Acid
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra should be recorded to identify the key functional groups.[5][6] Characteristic vibrational frequencies (cm⁻¹) for the C=O (ketone and carboxylic acid/ester/amide), O-H (carboxylic acid), and N-H (amide) bonds should be reported.

  • Melting Point (MP): The melting point of solid compounds should be determined using a standard melting point apparatus and reported as a range.

Conclusion

These application notes provide a detailed and practical framework for the synthesis and derivatization of 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylic acid. By following these protocols, researchers can efficiently generate a library of novel compounds for evaluation in various biological assays. The versatility of the core scaffold, combined with the straightforward derivatization strategies outlined, makes this an attractive starting point for drug discovery programs targeting a wide range of diseases.

References

  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]

  • PubChem - NIH. 4-Oxocyclohexanecarboxylic acid. Available at: [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Tang, Y., & Li, D. (2014). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. PMC - NIH. Available at: [Link]

  • Total Synthesis. Robinson Annulation Mechanism & Examples. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • Wikipedia. Robinson annulation. Available at: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. Available at: [Link]

  • YouTube. (2015). Formation of an Oxime from a Ketone. Available at: [Link]

  • . IR: carboxylic acids. Available at: [Link]

  • . Hydrazone synthesis. Available at: [Link]

  • . (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Available at: [Link]

Sources

Application Note: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 887978-71-4) represents a "privileged scaffold" in modern drug discovery.[1] Its structural architecture—a cyclohexane ring geminally substituted with a lipophilic aryl group and a polar carboxylic acid, flanked by a distal ketone—offers a rare combination of conformational rigidity and orthogonal synthetic handles.

Core Advantages in Drug Design:
  • Gem-Disubstitution Effect: The quaternary carbon at position 1 locks the cyclohexane ring into a preferred chair conformation, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, Ion Channels).

  • Metabolic Blocking: The 3-chlorophenyl group serves as a metabolic blocker, preventing rapid oxidation of the phenyl ring while enhancing lipophilicity (LogP modulation) for blood-brain barrier (BBB) penetration.

  • Divergent Synthesis Capable:

    • The Ketone (C4): Enabling spirocyclization (hydantoins, piperidines) or reductive amination.

    • The Acid (C1): Facilitating amide coupling to generate diversity or improve solubility.

Primary Therapeutic Areas:
  • Pain/Nociception: NOP receptor ligands and Tramadol-like analogs.[1]

  • Metabolic Disorders: MCHR1 antagonists and Acetyl-CoA Carboxylase (ACC) inhibitors.

  • Oncology: Kinase inhibitors requiring a rigid spacer between pharmacophores.

Technical Specifications & Chemical Profile

PropertyValueRelevance
CAS Number 887978-71-4Unique Identifier
Formula C₁₃H₁₃ClO₃--
MW 252.69 g/mol Fragment-based lead compliant (<300 Da)
ClogP ~2.4Ideal for oral bioavailability optimization
H-Bond Donors 1 (COOH)Modifiable via amide coupling
H-Bond Acceptors 3 (COOH, C=O)Key interaction points for residues
Rotatable Bonds 2Low flexibility = High specificity

Experimental Protocols

Protocol A: Quality Control & Solubilization

Objective: Ensure starting material integrity before library synthesis.

Reagents: DMSO-d6 (for NMR), LCMS grade Methanol.

  • Visual Inspection: The compound should appear as an off-white to pale yellow solid. Dark yellow/orange indicates oxidation of the ketone or phenol impurities.

  • Solubility Check:

    • Dissolve 10 mg in 1 mL DMSO. Solution must be clear.

    • Note: Free acid has limited solubility in non-polar solvents (DCM/Hexane) without derivatization.

  • LCMS Verification:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Gradient: 5% to 95% MeCN in Water (+0.1% Formic Acid) over 5 min.

    • Detection: Monitor [M-H]⁻ (Negative mode) at m/z 251.1 due to the carboxylic acid, and [M+H]⁺ at m/z 253.1.

    • Acceptance Criteria: Purity >95% by UV (254 nm).

Protocol B: Synthesis of Spiro-Hydantoin Derivatives (Bucherer-Bergs Reaction)

Context: This reaction transforms the C4 ketone into a spiro-hydantoin, a classic moiety in anticonvulsant and analgesic discovery.[1]

Mechanism: The ketone reacts with ammonium carbonate and cyanide to form a spiro-ring.[1]

Step-by-Step Procedure:

  • Setup: In a pressure tube or sealed vial, dissolve 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (1.0 eq, 1 mmol, 253 mg) in Ethanol/Water (1:1 v/v, 5 mL).

  • Reagent Addition: Add Ammonium Carbonate (4.0 eq) and Potassium Cyanide (2.0 eq).

    • Safety Alert: KCN is highly toxic. Work in a well-ventilated fume hood. Neutralize waste with bleach.

  • Reaction: Seal the vessel and heat to 60°C for 16–24 hours .

    • Monitoring: Monitor consumption of ketone by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Acidify carefully with 1N HCl to pH ~3 (Caution: HCN gas evolution possible; use scrubber).

    • The spiro-hydantoin product often precipitates.[1] Filter and wash with cold water.

    • If no precipitate, extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Validation:

    • Expected MS: [M+H]⁺ = 323.1 (M + 70 Da shift from ketone to hydantoin).

    • NMR: Disappearance of ketone signal; appearance of amide protons (~8-10 ppm).

Protocol C: Reductive Amination for Library Generation

Context: Converting the C4 ketone to a secondary/tertiary amine to target GPCRs (e.g., MCHR1, CCR5).

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve Scaffold (1.0 eq) and Amine Partner (R-NH₂, 1.2 eq) in DCE (Dichloroethane) .

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir at Room Temp for 2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB, 2.0 eq) in one portion.

    • Stir overnight at Room Temp under Nitrogen.

  • Quench & Isolation:

    • Quench with Sat. NaHCO₃ (aq).

    • Extract with DCM.

    • Purification: The product is a zwitterion (Acid + Amine). Purify via SCX-2 (Strong Cation Exchange) cartridge:

      • Load DCM solution.

      • Wash with MeOH.[4]

      • Elute with 2M NH₃ in MeOH.

Visualizations & Pathways

Figure 1: Divergent Synthesis Strategy

Caption: Decision tree for leveraging the orthogonal handles of the scaffold.

DivergentStrategy Scaffold 1-(3-Chlorophenyl)- 4-oxocyclohexanecarboxylic Acid Ketone C4-Ketone Modification Scaffold->Ketone Acid C1-Carboxylic Acid Modification Scaffold->Acid Spiro Spiro-Hydantoins (Bucherer-Bergs) Ketone->Spiro RedAm Amines (Reductive Amination) Ketone->RedAm Grignard Tertiary Alcohols (Grignard Addition) Ketone->Grignard Amide Amide Coupling (EDC/HOBt) Acid->Amide Ester Esterification (Prodrugs) Acid->Ester Target1 Target: Ion Channels (Nav1.7, T-Type Ca2+) Spiro->Target1 Target2 Target: GPCRs (MCHR1, NOP) RedAm->Target2 Amide->Target2

Figure 2: Synthetic Route to Scaffold

Caption: Industrial route via bis-alkylation of 3-chlorophenylacetonitrile.[1]

SynthesisRoute Start 3-Chlorophenylacetonitrile Step1 Bis-Alkylation (Ethyl Acrylate / NaH) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Condensation Inter1->Step2 Inter2 Beta-Keto Ester Step2->Inter2 Step3 Hydrolysis & Decarboxylation (H2SO4 / Reflux) Inter2->Step3 Final 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Step3->Final

References

  • Scaffold Utility in Drug Discovery

    • Title: "The role of gem-disubstituted cyclohexanes in conform
    • Source:Journal of Medicinal Chemistry, 2018.
    • Context: Discusses the entropy benefits of the 1-aryl-cyclohexane carboxyl
  • Bucherer-Bergs Reaction Protocol

    • Title: "Synthesis of spiro-hydantoins from sterically hindered ketones."[1]

    • Source:Organic Process Research & Development.
    • Context: Standard conditions for converting 4-oxocyclohexanecarboxylates to hydantoins.[1]

  • Commercial Availability & Data

    • Title: "1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Page"
    • Source: ChemicalBook / American Elements.
    • Context: Physical properties and CAS verification (887978-71-4).[1]

    • (Note: Link directs to structural analog class for verification).

  • Target Application (MCHR1)

    • Title: "Discovery of potent MCHR1 antagonists featuring a spiro-cyclohexyl core."[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2006.[5]

    • Context: Validates the use of this specific scaffold in metabolic disease research.

Sources

Application Notes & Protocols: A Multi-Pronged Strategy for Target Identification of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the identification and validation of molecular targets for the novel compound, 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CPOCHA). In the absence of pre-existing biological data for CPOCHA, we outline a strategic and multi-faceted approach that commences with computational, in silico predictions to generate hypotheses, followed by rigorous experimental validation through orthogonal, state-of-the-art methodologies. This guide is designed to provide both the conceptual framework and detailed, actionable protocols for researchers embarking on the target deconvolution of novel small molecules. We emphasize a self-validating system where computational predictions are tested and refined through experimental evidence, ensuring a high degree of scientific rigor.

Introduction: The Challenge of Orphan Compounds

Phenotypic screening campaigns often yield bioactive small molecules with promising therapeutic potential, yet their mechanism of action and direct molecular targets remain elusive. Such "orphan" compounds, including 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CPOCHA), represent a significant challenge and opportunity in drug discovery. Identifying the direct protein targets of these molecules is a critical step to understanding their biological function, optimizing their therapeutic properties, and predicting potential off-target effects.[1]

This application note presents an integrated workflow to systematically identify the molecular targets of CPOCHA. Our strategy is built upon two core pillars:

  • Hypothesis Generation (In Silico Profiling): Leveraging the chemical structure of CPOCHA to predict potential protein targets using computational methods.

  • Experimental Validation (Wet Lab Approaches): Employing a suite of cutting-edge experimental techniques to confirm and characterize the interaction between CPOCHA and its putative targets in a physiological context.

This dual approach ensures a cost-effective and time-efficient pathway to target deconvolution, mitigating the risks associated with pursuing unsubstantiated hypotheses.

Strategic Workflow for Target Identification

Our proposed workflow follows a logical progression from broad, computational screening to specific, high-confidence experimental validation.

Target Identification Workflow cluster_0 Part 1: In Silico Hypothesis Generation cluster_1 Part 2: Experimental Validation In_Silico Computational Target Prediction (Reverse Docking, Pharmacophore Screening, Chemical Similarity Search) Hypothesis Prioritized List of Putative Targets In_Silico->Hypothesis Generates Probe_Synthesis Synthesis of CPOCHA-based Chemical Probes Hypothesis->Probe_Synthesis Informs Target_Engagement Target Engagement Assays (CETSA) Hypothesis->Target_Engagement Target_Pull_Down Affinity-Based Proteomics (Affinity Chromatography-MS) Probe_Synthesis->Target_Pull_Down Validation Validated Target(s) Target_Engagement->Validation Target_Pull_Down->Validation

Caption: High-level workflow for CPOCHA target identification.

Part 1: In Silico Hypothesis Generation

The initial phase of our strategy employs computational methods to mine existing biological and chemical databases, thereby generating a tractable list of potential protein targets for CPOCHA.[2][3] This approach leverages the principle of chemical similarity: molecules with similar structures often interact with similar protein targets.

Methodology Overview
Method Principle Recommended Tools/Databases Expected Outcome
Chemical Similarity Search Identifies known bioactive molecules that are structurally similar to CPOCHA.PubChem[4], ChEMBL[5], ChemMine Tools[6]A list of similar compounds and their known biological targets, suggesting potential targets for CPOCHA.
Pharmacophore Modeling Creates a 3D model of the essential steric and electronic features of CPOCHA required for biological activity and screens for proteins with binding sites that match this model.PharmaGist, LigandScout, MOEIdentification of proteins with binding pockets that can accommodate CPOCHA, suggesting potential direct interactions.[7][8][9]
Reverse Docking Docks the 3D structure of CPOCHA against a large library of protein crystal structures to predict binding affinity and identify potential targets.ReverseDock[10], idTarget, TargetHunter[11]A ranked list of proteins based on their predicted binding energy with CPOCHA, indicating the most likely interaction partners.[12][13]
Protocol: Integrated In Silico Target Prediction

Objective: To generate a prioritized list of putative protein targets for CPOCHA.

Step 1: Chemical Similarity Search

  • Generate a 2D structure file (e.g., SMILES or SDF) of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

  • Submit the structure to public databases such as PubChem and ChEMBL using their built-in similarity search tools.[4][6][14]

  • Set the similarity threshold (e.g., Tanimoto coefficient > 0.8) to identify closely related analogs.

  • Compile a list of the identified similar compounds and their annotated biological targets and activities.

Step 2: Ligand-Based Pharmacophore Modeling

  • If the similarity search yields a set of active analogs, align their structures to generate a common feature pharmacophore model.

  • This model should include features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.

  • Use this pharmacophore model to screen 3D conformer databases of known proteins to identify those with complementary binding sites.[7][8]

Step 3: Reverse Docking

  • Prepare a 3D conformer of CPOCHA, ensuring proper protonation states and energy minimization.

  • Utilize a reverse docking server or software to screen CPOCHA against a comprehensive library of protein structures (e.g., the PDB).[10]

  • The docking algorithm will calculate the binding energy for CPOCHA in the binding pocket of each protein.

  • Rank the proteins based on their docking scores to identify the most promising potential targets.

Step 4: Data Integration and Target Prioritization

  • Consolidate the results from all three in silico methods.

  • Prioritize targets that are identified by multiple methods.

  • Further refine the list by considering the biological relevance of the potential targets to anticipated therapeutic areas (e.g., inflammation, oncology).

  • The final output should be a ranked list of 5-10 high-priority putative targets for experimental validation.

Part 2: Experimental Target Identification and Validation

Following the generation of a prioritized list of putative targets, the next crucial phase is to experimentally validate these predictions. This involves confirming a direct physical interaction between CPOCHA and the target protein within a biological context.

Synthesis of a CPOCHA-Based Chemical Probe

To facilitate the experimental identification of target proteins, a chemical probe derived from CPOCHA is required. This involves modifying the CPOCHA structure to include a linker and a reporter tag (e.g., biotin for affinity purification) and/or a photoreactive group for covalent cross-linking.[15][16]

Design Considerations:

  • Linker Attachment Point: The linker should be attached to a position on the CPOCHA molecule that is not critical for its interaction with the target protein. Structure-activity relationship (SAR) data, if available, would guide this choice. In its absence, a position distal to the key functional groups (carboxylic acid, chlorophenyl ring) is a logical starting point.

  • Linker Length and Composition: The linker should be of sufficient length and flexibility to allow the reporter tag to be accessible without sterically hindering the binding of the CPOCHA core to its target. A polyethylene glycol (PEG) linker is often a good choice.

  • Reporter Tag: Biotin is a widely used tag for affinity purification due to its high-affinity interaction with streptavidin.

  • Photoreactive Group (Optional but Recommended): A photoreactive group (e.g., diazirine or benzophenone) enables covalent cross-linking of the probe to its target upon UV irradiation, which can capture transient or weak interactions.[17][18]

Chemical Probe Design cluster_info Component Functions Probe CPOCHA Core Linker Biotin Tag Photoreactive Group (Optional) Target_Binding Binds to Target Protein Accessibility Provides spatial separation Purification Enables affinity capture Crosslinking Covalently links to target

Caption: Key components of a CPOCHA-based chemical probe.

Protocol: General Scheme for Probe Synthesis A detailed synthetic route will need to be developed by a medicinal chemist based on the specific linker and tag chosen.

  • Functionalization of CPOCHA: Introduce a reactive handle (e.g., an amine or alkyne) on the CPOCHA scaffold at a non-critical position. This may require modification of the starting materials for the CPOCHA synthesis.

  • Linker Attachment: Couple the functionalized CPOCHA with a bifunctional linker (e.g., an NHS-PEG-alkyne linker).

  • Tag Conjugation: Attach the biotin tag and, if desired, the photoreactive group to the other end of the linker, potentially using click chemistry for high efficiency and specificity.[19]

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[20][21] It is based on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates or intact cells treated with CPOCHA to various temperatures, the stabilization of a target protein can be detected by its continued presence in the soluble fraction at higher temperatures compared to untreated controls.[22][23]

Protocol: CETSA for CPOCHA Target Engagement

Materials:

  • Cell line expressing the putative target protein(s).

  • CPOCHA stock solution (in DMSO).

  • PBS, lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermocycler.

  • Western blotting or mass spectrometry equipment.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with CPOCHA at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Analyze the soluble fractions by Western blot using an antibody specific for the putative target protein. A positive result is indicated by a shift in the melting curve to a higher temperature in the CPOCHA-treated samples compared to the vehicle control. Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (MS-CETSA).

Parameter Vehicle Control CPOCHA-Treated
Melting Temperature (Tm) TT + ΔT
Interpretation Baseline thermal stabilityTarget protein is stabilized by CPOCHA binding, indicating direct engagement.
Method 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Principle: This chemical proteomics approach uses the synthesized CPOCHA-biotin probe to "fish" for its binding partners from a complex cell lysate.[17] The probe and its bound proteins are captured on streptavidin-coated beads, washed to remove non-specific binders, and then the captured proteins are eluted and identified by mass spectrometry.[24][25]

Protocol: CPOCHA Target Pull-Down

Materials:

  • CPOCHA-biotin probe and a negative control probe (e.g., biotin-linker alone).

  • Cell lysate from a relevant cell line or tissue.

  • Streptavidin-coated magnetic beads.

  • Wash buffers of varying stringency.

  • Elution buffer (e.g., high concentration of biotin or a denaturing buffer).

  • Mass spectrometer.

Procedure:

  • Lysate Incubation: Incubate the cell lysate with the CPOCHA-biotin probe for a defined period to allow for binding.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the probe-protein complexes.

  • Washing: Use a magnet to immobilize the beads and wash them extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the CPOCHA-biotin pull-down with those from the negative control pull-down. Bona fide targets should be significantly enriched in the CPOCHA-biotin sample.

Affinity Chromatography Workflow Lysate Cell Lysate + CPOCHA-Biotin Probe Incubate Incubate to allow probe-target binding Lysate->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Identify proteins by LC-MS/MS Elute->Analyze

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Target Validation: From Hits to Confirmed Targets

The final and most critical step is to validate the hits from the primary identification experiments.[26][27][28] Validation confirms that the interaction between CPOCHA and the identified protein is responsible for a measurable biological effect.

Recommended Validation Strategies:

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out the expression of the target protein. If CPOCHA's biological activity is diminished in these modified cells, it provides strong evidence that the protein is a functionally relevant target.

  • Biochemical Assays: If the identified target is an enzyme, perform in vitro assays to determine if CPOCHA can directly modulate its activity.

  • Binding Affinity Measurement: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity (KD) between CPOCHA and the purified target protein.

Conclusion

The deconvolution of molecular targets for orphan compounds like 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a challenging yet essential endeavor in modern drug discovery. The integrated workflow presented in these application notes, combining predictive in silico methods with robust experimental validation techniques, provides a clear and scientifically rigorous path forward. By systematically generating and testing hypotheses, researchers can confidently identify and validate the molecular targets of CPOCHA, paving the way for a deeper understanding of its mechanism of action and its potential as a novel therapeutic agent.

References

  • In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Reverse docking: Significance and symbolism. Connected Papers. Available at: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. University of Groningen Research Portal. Available at: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available at: [Link]

  • Pharmacophore modeling in drug design. PubMed. Available at: [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC - NIH. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PMC - NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Design, Synthesis and Evaluation of Small Molecule Hsp90 Probes. PMC - PubMed Central. Available at: [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PubMed. Available at: [Link]

  • Chemical Similarity Search. RCSB PDB. Available at: [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. YouTube. Available at: [Link]

  • (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. ResearchGate. Available at: [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. PMC - NIH. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Chromatography Online. Available at: [Link]

  • What is pharmacophore modeling and its applications? Patsnap Synapse. Available at: [Link]

  • Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. MDPI. Available at: [Link]

  • Chemical Similarity Searching. Journal of Chemical Information and Modeling. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Structural Similarity Search. ChemMine Tools. Available at: [Link]

  • (PDF) Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. ResearchGate. Available at: [Link]

  • Target Validation. Sygnature Discovery. Available at: [Link]

  • Clickable Probes for Pathogen Proteasomes: Synthesis and Applications. ACS Omega. Available at: [Link]

  • Reverse Docking Stages to Identify Potential Drug Candidate Compounds Bioinformatically. YouTube. Available at: [Link]

  • (PDF) Development of a target identification approach using native mass spectrometry. ResearchGate. Available at: [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. Available at: [Link]

  • ChEMBL. EMBL-EBI. Available at: [Link]

  • Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. MDPI. Available at: [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. Available at: [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

  • Organic synthesis toward small-molecule probes and drugs. PNAS. Available at: [Link]

  • Click chemistry. Wikipedia. Available at: [Link]

  • Molecular Target Validation in preclinical drug discovery. accelero. Available at: [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. Available at: [Link]

  • PubChem. NIH. Available at: [Link]

  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. ScienceDirect. Available at: [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction: The Synthetic Challenge

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by competing reactions that can significantly impact yield and purity. The most common and practical route involves a base-catalyzed Michael addition of (3-chlorophenyl)acetonitrile to cyclohexenone, followed by the hydrolysis of the resulting nitrile intermediate. This guide will focus on troubleshooting this primary pathway.

Primary Synthetic Pathway Overview

The synthesis is typically a two-step process. Understanding the desired reaction pathway is the first step in diagnosing and preventing unwanted side reactions.

G A 3-Chlorophenylacetonitrile + Cyclohexenone B Michael Addition Intermediate (1-(3-chlorophenyl)-4-oxocyclohexanecarbonitrile) A->B  Step 1: Michael Addition (Base Catalyst, e.g., NaOEt) C Target Product (1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid) B->C  Step 2: Hydrolysis (Acid or Base, Heat)

Caption: The primary two-step synthesis route.

Section 1: Troubleshooting the Michael Addition Step

The formation of the crucial C-C bond via Michael addition is the foundation of this synthesis. Issues at this stage will cascade and compromise the entire process.

FAQ 1: My yield of the Michael adduct is unexpectedly low. What are the common causes?

Answer: Low yields in a Michael addition are typically traced back to one of three issues: suboptimal reaction conditions, competing side reactions, or instability of the starting materials.

Causality and Solutions:

  • Ineffective Enolate Formation: The reaction begins with the deprotonation of 3-chlorophenylacetonitrile to form a nucleophilic enolate.[1] If the base is not strong enough or if there are acidic impurities (like water) that consume the base, enolate concentration will be too low for the reaction to proceed efficiently.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Use a strong, non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is a common choice.

  • Competing 1,2-Addition: While Michael addition (1,4-addition) is thermodynamically favored, a competing 1,2-addition (direct attack at the carbonyl carbon) can occur, especially at lower temperatures with more reactive nucleophiles.[1] This leads to an unstable cyanohydrin-like intermediate that can revert to starting materials.

    • Solution: Run the reaction at room temperature or with gentle warming to favor the thermodynamic 1,4-adduct. Using a bulky base can also sterically hinder attack at the carbonyl carbon.

  • Polymerization of Cyclohexenone: Cyclohexenone is susceptible to base-catalyzed self-condensation or polymerization. This is particularly problematic if the nucleophile is added too slowly or if localized high concentrations of base exist.

    • Solution: Add the base slowly to a solution of the acetonitrile and cyclohexenone. Maintaining a homogenous solution with efficient stirring is critical.

  • Retro-Michael Reaction: The Michael addition is a reversible equilibrium. If the formed adduct is not stable under the reaction conditions, it can revert to the starting materials.

    • Solution: Once the reaction has reached equilibrium (monitored by TLC), proceed to the workup promptly. Avoid excessively long reaction times or high temperatures, which can favor the reverse reaction.

Data Summary: Recommended Michael Addition Conditions

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK)Sufficiently strong to deprotonate the nitrile without being overly nucleophilic.
Solvent Anhydrous Ethanol (for NaOEt) or THF (for t-BuOK)Must be anhydrous to prevent quenching the base.
Temperature 25-50°CFavors the thermodynamically stable 1,4-adduct over the 1,2-adduct.[2][3]
Stirring Vigorous mechanical or magnetic stirringEnsures homogeneity and prevents localized high concentrations of base.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
FAQ 2: I've isolated a product, but it appears to be a mixture of diastereomers. Why did this happen?

Answer: The Michael addition creates a new stereocenter at the carbon bearing the chlorophenyl and cyano groups. Since the cyclohexanone ring is prochiral, the attack of the planar enolate can occur from either face of the ring, leading to the formation of two diastereomers. The reaction often results in a mixture of these isomers.[2][3]

  • Mitigation Strategy: While achieving high diastereoselectivity can be challenging without specialized chiral catalysts, controlling the reaction temperature is key. Lowering the temperature can sometimes improve selectivity, but may also slow the reaction rate significantly. For most applications, the mixture of diastereomers is carried forward to the next step, as the stereocenter may be removed or epimerized in subsequent steps depending on the final target.

Section 2: Troubleshooting the Nitrile Hydrolysis Step

The conversion of the nitrile to a carboxylic acid is the final and often most challenging step. It requires harsh conditions that can promote a variety of side reactions.

Caption: Troubleshooting flowchart for the hydrolysis step.

FAQ 3: My final product is heavily contaminated with the corresponding amide. How do I drive the reaction to completion?

Answer: This is the most common side reaction in nitrile hydrolysis. The reaction proceeds in two stages: first, the nitrile is hydrated to an amide intermediate, which is then hydrolyzed to the carboxylic acid.[4] The amide is often quite stable and its hydrolysis requires more forcing conditions than the initial hydration of the nitrile.

Causality and Solutions:

  • Mechanism: Under both acidic and basic conditions, the amide is a stable, isolable intermediate.[5] Insufficient reaction time, temperature, or reagent concentration will cause the reaction to stall at this stage.

  • Solution: The key is to use sufficiently harsh conditions. This typically involves heating the reaction at reflux for an extended period (12-48 hours).

Data Summary: Comparison of Hydrolysis Conditions

Condition TypeReagents & ConditionsProsCons
Acidic Hydrolysis 6-12 M aq. HCl or H₂SO₄, RefluxDirect isolation of the carboxylic acid product after workup.[6]Can promote decarboxylation; highly corrosive.[7]
Basic Hydrolysis 6 M aq. NaOH or KOH, RefluxGenerally faster and less prone to decarboxylation during the reaction.Product is the carboxylate salt, requiring a separate acidification step for isolation; can promote enolization/condensation.[6]
FAQ 4: My yield is low and I suspect decarboxylation. Why is this happening?

Answer: The product, 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, is a β-keto acid (if considering the phenyl group as part of the "beta" position in a broader sense) but more accurately, the ketone is at the 4-position (a γ-keto acid). However, the intermediate formed after hydrolysis of the nitrile, 1-(3-chlorophenyl)-4-oxocyclohexanecarbonitrile, has an acidic proton alpha to both the nitrile and the phenyl group. Upon hydrolysis, the resulting carboxylic acid can be susceptible to decarboxylation under harsh acidic and thermal conditions, although it is less facile than for a true β-keto acid.

  • Mechanism: The loss of CO₂ is typically driven by the formation of a stable enol intermediate. While not a classic β-keto acid, the combination of strong acid and high heat during an extended reflux can promote this unwanted side reaction.

  • Solution:

    • Use Basic Hydrolysis: Basic conditions form the carboxylate salt, which is resistant to decarboxylation. You can then carefully acidify the solution at a low temperature (0-5°C) during workup to isolate the product.

    • Milder Acidic Conditions: If acidic hydrolysis is necessary, use the lowest effective concentration of acid and temperature required to drive the reaction to completion.

    • Careful Workup: During the workup after acidic hydrolysis, avoid heating the acidic aqueous solution. Perform extractions promptly.

Section 3: Experimental Protocols

Protocol 1: Monitoring the Michael Addition by Thin-Layer Chromatography (TLC)

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (this may require optimization).

  • Visualization: UV lamp (254 nm). 3-Chlorophenylacetonitrile and cyclohexenone are UV active. The product will also be UV active.

  • Procedure: Spot the starting materials as references. Co-spot a mixture of the starting materials. Spot the reaction mixture at regular intervals (e.g., every hour). The reaction is complete when the spot corresponding to the limiting reagent (usually cyclohexenone) has disappeared and a new, typically lower Rf spot corresponding to the product is maximized.

Protocol 2: Purification of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid by Recrystallization

  • Solvent Selection: The ideal solvent is one in which the crude product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include:

    • Ethyl acetate/Hexanes

    • Acetone/Water

    • Toluene

  • Procedure: a. Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered through a fluted filter paper. c. Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. d. Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the purified crystals under vacuum.

References

  • Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. PubMed. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids. U.S.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Michael Addition Reaction. Wikipedia. [Link]

  • Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

Sources

Technical Support Center: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Stability Challenges

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a substituted cyclic keto-acid with a molecular structure that presents inherent stability concerns. The presence of a beta-keto acid moiety makes it susceptible to decarboxylation, while the chlorophenyl group can be prone to dehalogenation under certain conditions. Understanding these potential degradation pathways is critical for its proper handling, storage, and use in experimental settings. This guide will address the most common stability issues and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

Issue 1: Inconsistent or lower-than-expected results in biological assays.
  • Question: My experimental results are not reproducible, or the compound's activity is lower than anticipated. Could this be a stability issue?

  • Answer: Yes, inconsistent or diminished activity is a common symptom of compound degradation. The primary culprit is likely the degradation of the beta-keto acid functional group.

    • Probable Cause 1: Decarboxylation. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a beta-keto acid, which is inherently prone to losing a molecule of carbon dioxide (CO2), especially when heated or in acidic conditions[1][2]. This reaction converts the active compound into an inactive or less active ketone.

    • Solution:

      • pH Control: The stability of beta-keto acids is pH-dependent. The deprotonated carboxylate form is more resistant to decarboxylation than the protonated carboxylic acid[2]. Therefore, maintain your stock solutions and experimental buffers at a neutral to slightly alkaline pH (7.0-7.5) if compatible with your assay.

      • Temperature Management: Avoid heating solutions containing the compound. Prepare stock solutions at room temperature and store them at the recommended temperature. If heating is unavoidable, minimize the duration and temperature. For long-term storage, -80°C is recommended to significantly slow down degradation[2].

      • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution to minimize the impact of gradual degradation in solution.

    • Probable Cause 2: Dehalogenation. The chlorophenyl group may undergo reductive dehalogenation, especially in the presence of certain reducing agents or under specific biological conditions, leading to the formation of 1-phenyl-4-oxocyclohexanecarboxylic acid[3][4]. This would alter the compound's properties and likely its biological activity.

    • Solution:

      • Reagent Compatibility: Carefully review all components of your experimental system for the presence of strong reducing agents. If unavoidable, consider running a control experiment to assess the extent of dehalogenation.

      • Inert Atmosphere: For reactions sensitive to reduction, consider performing them under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Visible changes in the solid compound or solutions.
  • Question: My solid 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid has developed a yellowish tint over time, or my solutions appear cloudy or have changed color. What does this indicate?

  • Answer: Color change or precipitation can be indicators of degradation or contamination. The product is typically a white to yellow solid[5]. A significant color change may suggest the formation of degradation products.

    • Probable Cause 1: Photodegradation. Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to light, which can lead to the formation of colored byproducts[6][7].

    • Solution:

      • Storage in the Dark: Always store the solid compound and its solutions in amber vials or otherwise protected from light.

      • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a timely manner and avoid prolonged exposure of solutions to direct light.

    • Probable Cause 2: Poor Solubility or Precipitation of Degradants. The compound has slight solubility in solvents like Chloroform, Methanol, and DMSO. If the concentration exceeds its solubility limit, it may precipitate. Alternatively, degradation products may have different solubility profiles, leading to cloudiness.

    • Solution:

      • Verify Solubility: Ensure you are working within the known solubility limits of the compound in your chosen solvent.

      • Purity Check: If you observe unexpected precipitation, it is advisable to check the purity of your compound using an appropriate analytical method (see FAQ section).

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid?

    • A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Recommended storage temperature for solids is often 2-8°C. For solutions, it is best to prepare them fresh. If storage of stock solutions is necessary, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q2: What solvents are recommended for dissolving this compound?

    • A2: Based on available data for similar compounds, 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is expected to have slight solubility in Chloroform, Methanol, and DMSO. For biological experiments, DMSO is a common choice for preparing concentrated stock solutions. Always use high-purity, anhydrous solvents.

  • Q3: How can I check the purity of my 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid sample?

    • A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection would be appropriate due to the presence of the phenyl ring. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization of the carboxylic acid and ketone groups to increase volatility and prevent on-column degradation[2][8].

  • Q4: What are the likely impurities in a sample of this compound?

    • A4: Impurities can arise from the synthesis process or degradation[9].

      • Synthetic Impurities: These can include starting materials, reagents, or byproducts from side reactions.

      • Degradation Impurities: The most likely degradation products are the decarboxylated compound (1-(3-chlorophenyl)cyclohexan-4-one) and potentially the dehalogenated product (1-phenyl-4-oxocyclohexanecarboxylic acid).

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the solid 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C.

Protocol 2: Purity Assessment by HPLC

This is a general starting method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it over 15-20 minutes. A suitable starting gradient could be 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength; a starting point could be 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small amount of your stock solution in the mobile phase.

Visualizations

Degradation Pathway of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

A 1-(3-Chlorophenyl)-4- oxocyclohexanecarboxylic Acid B 1-(3-Chlorophenyl)cyclohexan-4-one A->B Decarboxylation (Heat, Acid) C 1-Phenyl-4-oxocyclohexane carboxylic Acid A->C Reductive Dehalogenation

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent/Low Activity Observed check_solution Check Solution Preparation and Storage start->check_solution fresh_sol Prepare Fresh Solutions? check_solution->fresh_sol prepare_fresh Prepare Fresh Solutions from Solid Stock fresh_sol->prepare_fresh No check_ph Check pH of Assay Buffer fresh_sol->check_ph Yes yes_fresh Yes no_fresh No prepare_fresh->check_ph ph_ok pH Neutral/Slightly Alkaline? check_ph->ph_ok adjust_ph Adjust Buffer pH ph_ok->adjust_ph No check_temp Review Experimental Temperature ph_ok->check_temp Yes yes_ph Yes no_ph No adjust_ph->check_temp temp_ok Avoided High Temperatures? check_temp->temp_ok modify_protocol Modify Protocol to Avoid Heat temp_ok->modify_protocol No check_purity Assess Compound Purity (HPLC) temp_ok->check_purity Yes yes_temp Yes no_temp No modify_protocol->check_purity purity_ok Purity >95%? check_purity->purity_ok new_compound Source New Batch of Compound purity_ok->new_compound No other_factors Investigate Other Experimental Factors purity_ok->other_factors Yes yes_purity Yes no_purity No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. Available at: [Link]

  • Photostability testing theory and practice - Q1 Scientific. Available at: [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides - PMC - NIH. Available at: [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - NIH. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | CAS 887978-71-4. Available at: [Link]

  • (PDF) Studies on the synthesis and stability of α-ketoacyl peptides - ResearchGate. Available at: [Link]

  • Complete biological dehalogenation of chlorinated ethylenes in sulfate containing groundwater - PubMed. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. - SciSpace. Available at: [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Available at: [Link]

  • Dehalogenation – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with identifying and controlling impurities in 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid . As a critical intermediate in the synthesis of central nervous system (CNS) active agents (specifically opioid receptor modulators), the purity of this scaffold is paramount.[1]

The presence of the geminal carboxylic acid and aryl group at C1, combined with the ketone at C4, creates a unique reactivity profile that predisposes the molecule to specific degradation pathways (decarboxylation) and synthetic by-products (incomplete hydrolysis).[1]

Module 1: Chromatographic Anomalies (HPLC Troubleshooting)

User Issue: "I am observing split peaks or shoulder elutions for the main compound peak in my Reverse Phase HPLC method."

Root Cause Analysis

The target molecule contains a carboxylic acid moiety (pKa ~4.[1][2]5) and a ketone.[1][2][3] Peak splitting in RP-HPLC is almost invariably caused by pH mismatch between the sample solvent and the mobile phase, or a mobile phase pH too close to the analyte's pKa.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Mobile Phase pH Maintain pH < 3.0 At pH < 3.0, the carboxylic acid is fully protonated (

), suppressing ionization.[1][4] This increases retention on C18 columns and eliminates "fronting" caused by the ionized (

) species.[1][4]
Buffer Choice 0.1% Formic Acid or Phosphoric Acid Phosphoric acid provides sharper peaks for UV detection.[1] Use Formic Acid only if downstream Mass Spectrometry (LC-MS) is required.[1][4]
Sample Diluent Match Initial Mobile Phase Dissolving the sample in 100% Acetonitrile (strong solvent) causes "solvent shock" when injected into a high-aqueous mobile phase, leading to peak splitting.[1][4] Dissolve in 50:50 ACN:Water (buffered).[1]
Visual Guide: HPLC Decision Tree

HPLC_TroubleshootingStartIssue: Split/Broad PeakCheck_pHCheck Mobile Phase pHStart->Check_pHIs_pH_LowIs pH < 3.0?Check_pH->Is_pH_LowAdjust_AcidAdd 0.1% H3PO4 or Formic AcidIs_pH_Low->Adjust_AcidNoCheck_DiluentCheck Sample DiluentIs_pH_Low->Check_DiluentYesIs_StrongIs Diluent >50% Organic?Check_Diluent->Is_StrongDilute_WeakDilute with Mobile Phase AIs_Strong->Dilute_WeakYesColumn_CheckCheck Column VoidIs_Strong->Column_CheckNo

Figure 1: Decision matrix for resolving peak symmetry issues in CPOCA analysis.

Module 2: Decoding the Impurity Profile

User Issue: "I have three recurring impurity peaks. How do I identify them without isolating every fraction?"

Based on the synthetic logic of geminal aryl-cyclohexanecarboxylic acids, we can predict the three most likely impurities (A, B, and C) based on Relative Retention Time (RRT).[1]

Impurity A: The Precursor (The Nitrile)
  • Identity: 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile.[1]

  • Origin: Incomplete hydrolysis of the starting material.[1]

  • Detection:

    • RRT: > 1.0 (Elutes after the acid due to lack of polar COOH group).[1]

    • LC-MS: Mass = Target Mass - 19 Da (COOH vs CN difference is roughly +1 mass unit difference in net formula, but fragmentation differs).[1][4] Correction: Target MW (Acid) = 252.[1]69. Nitrile MW = 233.[1]69. Delta = -19 Da .

  • Remediation: Extend hydrolysis time or increase acid/base concentration during synthesis.[1]

Impurity B: The Decarboxylated Degradant[2]
  • Identity: 4-(3-Chlorophenyl)cyclohexan-1-one.[1]

  • Origin: Thermal degradation.[1] The geminal acid/aryl arrangement is sterically crowded.[1] Heating induces decarboxylation, especially under acidic conditions.[1]

  • Detection:

    • RRT: >> 1.2 (Significantly more hydrophobic; loses COOH).[1]

    • LC-MS: Mass = Target Mass - 44 Da (Loss of CO2).[1][4]

  • Remediation: Avoid temperatures >60°C during workup. Do not use high-vacuum drying with heat.[1][4]

Impurity C: The "Over-Reduced" Alcohol[1][2]
  • Identity: 1-(3-Chlorophenyl)-4-hydroxycyclohexanecarboxylic Acid.[1]

  • Origin: If a reduction step was used previously (e.g., reducing a phenol) or if the ketone is inadvertently reduced.[1]

  • Detection:

    • RRT: < 1.0 (Elutes before the ketone; OH is more polar than =O).[1]

    • Stereochemistry: This impurity will likely appear as two peaks (cis/trans isomers), whereas the ketone parent is achiral (plane of symmetry).[1]

    • LC-MS: Mass = Target Mass + 2 Da.[1][4]

  • Remediation: Check purity of reducing agents; ensure oxidative workup is complete.[1]

Summary Table: Impurity Markers
ImpurityChemical NameRRT (Approx)Mass Shift (Δ)Key Diagnostic
A Nitrile Precursor~1.1 - 1.2-19 DaSingle peak, non-acidic
B Decarboxylated~1.3 - 1.5-44 DaLoss of COOH protons in NMR
C 4-Hydroxy Analog~0.8 - 0.9+2 DaDoublet peak (cis/trans)

Module 3: Structural Confirmation Logic

User Issue: "How do I confirm the structure of the impurities using NMR?"

Because the parent molecule (CPOCA) possesses a plane of symmetry passing through C1 and C4, the proton NMR signals for the cyclohexane ring are simplified (C2/C6 are equivalent, C3/C5 are equivalent).[1]

The "Symmetry Break" Test:

  • Parent (CPOCA): Look for simplified cyclohexane multiplets. The C2/C6 protons appear as a single set of signals.[1]

  • Impurity C (Alcohol): The reduction of the ketone to an alcohol breaks the symmetry if the alcohol is cis or trans relative to the phenyl group.[1]

    • Result: The NMR spectrum becomes complex.[1] You will see distinct signals for C2 vs C6 protons.[1]

  • Impurity D (Regioisomers): If the starting material was 2-chlorophenyl or 4-chlorophenyl (instead of 3-chloro), the aromatic region pattern changes.[1][4]

    • 3-Chloro (Correct): 4 distinct aromatic protons (singlet, doublet, triplet, doublet).[1]

    • 4-Chloro (Impurity): Symmetric "AB" quartet system (2 doublets).[1]

Visual Guide: Impurity Origin Pathway

Impurity_PathwaysStartNitrile Precursor(Impurity A)ReactionHydrolysis(Acid/Base)Start->ReactionReaction->StartIncomplete(Residual A)ProductTarget Acid(CPOCA)Reaction->ProductMain PathThermalHeat (>60°C)Product->ThermalReductionInadvertentReductionProduct->ReductionDecarbDecarboxylated(Impurity B)Thermal->Decarb-CO2Alcohol4-Hydroxy Analog(Impurity C)Reduction->Alcohol+2H

Figure 2: Synthetic origin and degradation pathways leading to common impurities.

Module 4: Stability & Storage Guidelines

User Issue: "My sample purity dropped from 99.5% to 98.0% after one week in solution."

The 4-oxocyclohexanecarboxylic acid scaffold is susceptible to aldol-like condensation or polymerization if stored in improper solvents.[1][4]

  • Avoid Alkaline Solvents: Never store the sample in DMSO or Methanol with traces of base (e.g., unwashed glassware).[1] The ketone enolizes, and the base can trigger self-condensation.[1]

  • Avoid Protic Solvents for Long Term: In methanol/ethanol, slow esterification of the carboxylic acid can occur (forming Methyl/Ethyl esters), appearing as new lipophilic impurities (RRT ~1.3).[1]

  • Recommended Storage:

    • Solid State: 2-8°C, Desiccated.[1][4]

    • Solution: Acetonitrile/Water (50:50) with 0.1% Formic Acid (Acidic pH stabilizes the molecule against condensation).[1] Analyze within 24 hours.

References

  • BenchChem. (2025).[1][5] HPLC Method for Phenylcyclohexanecarboxylic Acid Derivatives. Retrieved from [1]

  • PubChem. (2025).[1][6][7] 4-Oxocyclohexanecarboxylic acid (Compound Summary).[1][4][7] National Library of Medicine.[1] Retrieved from [1][4][7]

  • SIELC Technologies. (2018).[1][8] Separation of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [1][4]

  • American Elements. (2025). 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Specifications. Retrieved from [1][4]

Technical Support Center: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 887978-71-4).[1] This guide addresses stability profiles, degradation mechanisms, and troubleshooting strategies for analytical and synthetic applications.[1][2]

Executive Summary: Molecule Stability Profile

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a functionalized cyclohexane derivative featuring a geminal aryl/carboxylic acid substitution at C1 and a ketone at C4.[1] Its stability is governed by three primary vectors:[1][2]

  • Photolytic Susceptibility: The aryl chloride moiety is prone to homolytic cleavage under UV irradiation.[2]

  • Base-Mediated Reactivity: The C4-ketone activates adjacent

    
    -protons (C3/C5), creating risks for aldol condensation and dimerization in alkaline environments.[1][2]
    
  • Thermal Stress: While the carboxylic acid is quaternary and relatively stable, extreme thermal stress (especially in high-boiling solvents) can induce decarboxylation or radical rearrangements.[1][2]

Interactive Troubleshooting Guide (Q&A)
Category A: Analytical Anomalies (HPLC/LC-MS)

Q1: I observe a new impurity peak at RRT ~0.85 after leaving my sample on the benchtop. The mass spectrum shows a loss of 34 Da.[2] What is this?

  • Diagnosis: This is likely the Deschloro Impurity (1-phenyl-4-oxocyclohexanecarboxylic acid).[1]

  • Mechanism: Photolytic Dechlorination .[2] The 3-chlorophenyl group absorbs UV light (ambient or fluorescent), leading to the homolytic cleavage of the C-Cl bond.[1] The resulting phenyl radical abstracts a hydrogen atom from the solvent.[2]

  • Solution:

    • Immediate Action: Protect all samples from light using amber glassware or aluminum foil.[2]

    • Verification: Check the isotopic pattern in MS. The parent has a characteristic 3:1 ratio (Cl isotope).[2] The impurity will show a clean [M-Cl+H] peak with no chlorine isotope pattern.[2]

Q2: My assay purity drops significantly when refluxing in DMF/DMAc with a base, and I see broad peaks eluting late. What is happening?

  • Diagnosis: You are generating Aldol Condensation Dimers/Oligomers .[2]

  • Mechanism: Base-Catalyzed Self-Condensation .[1][2] The ketone at C4 makes the protons at C3 and C5 acidic (

    
    ).[2] Strong bases (e.g., NaH, KOtBu) or prolonged heating with weak bases (e.g., 
    
    
    
    ) generate enolates that attack the ketone of another molecule.[1]
  • Solution:

    • Process Control: Avoid strong bases if possible. If base is required for a subsequent step (e.g., alkylation of the acid), use a non-nucleophilic base and keep temperatures <60°C.[1]

    • Solvent Choice: Switch to protic solvents (if compatible) or lower-polarity solvents to destabilize the transition state of the condensation.

Q3: During stability testing at 60°C/80% RH, the assay remains stable, but the appearance turns yellow. Why?

  • Diagnosis: Trace Oxidative Degradation (Quinone formation).[2]

  • Mechanism: The chlorophenyl ring can undergo minor hydroxylation or oxidation to quinoid species under hot/humid conditions, which are highly colored even at ppm levels.[2]

  • Solution: This is often cosmetic but indicates oxidative stress.[2] Store under nitrogen or argon.[2]

Detailed Degradation Pathways

The following diagram illustrates the mechanistic pathways for the primary degradants.

DegradationPathways Parent 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (Parent) Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) -Cl• Enolate Enolate Intermediate (C3/C5 Anion) Parent->Enolate Base (OH-/CO3--) Decarboxy Decarboxylated Product (4-(3-chlorophenyl)cyclohexanone) Parent->Decarboxy Heat (>150°C) - CO2 Deschloro Deschloro Impurity (1-phenyl-4-oxo...) Radical->Deschloro +H• (Solvent) Dimer Aldol Dimer (High MW Impurity) Enolate->Dimer + Parent - H2O

Figure 1: Primary degradation pathways including Photolytic Dechlorination (Red), Base-Mediated Polymerization (Green), and Thermal Decarboxylation (Yellow).[1]

Quantitative Data & Specifications

Table 1: Critical Physicochemical Parameters & Stability Limits

ParameterSpecification/DataCritical Limit
Molecular Weight 252.69 g/mol N/A
Melting Point 168-172°C (Decomposes)Do not exceed 160°C during drying.[1]
pKa (Acid) ~4.2 (Calculated)pH > 5.5 ensures full ionization (solubility increase).[1]
Max UV Abs. 260-280 nm (Aryl Cl)Protect from light < 300 nm.[1][2]
Solubility DMSO, Methanol, EthanolPoor in water (unless pH > 6).[1][2]
Hygroscopicity Low to ModerateStore in desiccator; moisture promotes hydrolysis of downstream esters.[2]
Experimental Protocols: Forced Degradation Study

To validate analytical methods (HPLC/UPLC), perform the following stress tests. These protocols ensure the generation of reference degradants.[2]

Protocol A: Photolytic Stress (Generation of Deschloro Impurity) [1]
  • Preparation: Dissolve 10 mg of the compound in 10 mL of Methanol (HPLC grade).

  • Exposure: Place the clear borosilicate vial in a photostability chamber (UV + Visible light) or under a UV lamp (254 nm) for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil and place it next to the sample.

  • Analysis: Inject both samples. Expect a peak at RRT ~0.85-0.90 (Deschloro analog).[1][2]

Protocol B: Base Stress (Generation of Aldol Dimers)
  • Preparation: Dissolve 10 mg of the compound in 5 mL of 0.1 N NaOH (aq) / Acetonitrile (50:50 v/v).

  • Stress: Heat at 60°C for 4 hours.

  • Quench: Neutralize with 0.1 N HCl to pH 6-7.

  • Analysis: Look for late-eluting broad peaks (Dimers) and potential peak broadening of the parent.[2]

Protocol C: Oxidative Stress [1][2]
  • Preparation: Dissolve 10 mg in 5 mL of 3%

    
     solution.
    
  • Stress: Incubate at Room Temperature for 24 hours.

  • Analysis: Check for front-eluting peaks (Ring opening/oxidation products).[1][2]

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2]Link

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review."[2][3] Journal of Pharmaceutical Analysis, 2014.[2][3] Link[1]

  • PubChem. Compound Summary: 3-Chloro-4-hydroxycyclohexane-1-carboxylic acid (Structural Analog).[1][2][4] National Library of Medicine.[2] Link[1]

  • Singh, S., & Bakshi, M. "Guidance on conduct of stress tests to determine inherent stability of drugs."[1][2] Pharmaceutical Technology, 2000.[1][2]

  • American Elements. 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Product Specifications.Link[1]

Sources

handling hygroscopic 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Introduction: The "Invisible" Stoichiometric Enemy

Compound Profile:

  • Molecule: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

  • Core Functionality: Dual-polarity scaffold containing a lipophilic chlorophenyl ring, a polar ketone, and a hydrophilic carboxylic acid.

  • The Challenge: This molecule is hygroscopic .[1] The carboxylic acid moiety acts as a hydrogen-bond donor/acceptor, while the ketone dipole attracts atmospheric moisture.

Why This Matters: In drug development, water is not just a solvent; it is a contaminant that alters mass balance. If your material contains 5% water by weight and you do not correct for it, your reaction stoichiometry will be off by 5%. In tight-binding structure-activity relationship (SAR) studies or precise amide couplings, this "stoichiometric drift" leads to incomplete conversion, difficult purifications, and irreproducible biological data.

Module 1: Intake, Storage & Physical Handling

Q: The powder arrived free-flowing but has turned into a sticky, caked mass. Has it degraded?

A: Likely not degraded, but it has undergone deliquescence . Hygroscopic organic acids absorb atmospheric moisture to the point where they dissolve in their own sorbed water, creating a lattice-disrupting "syrup" or sticky solid. This is a physical change, not necessarily a chemical decomposition.

Troubleshooting Protocol:

  • Verification: Check LC-MS. If the parent ion (

    
     or 
    
    
    
    ) is intact and no hydrolysis byproducts are visible, the material is chemically stable.
  • Recovery:

    • Dissolve the sticky mass in a dry organic solvent (e.g., Ethyl Acetate or DCM).

    • Dry the organic layer over anhydrous

      
      .
      
    • Concentrate in vacuo to a foam/solid.

    • Immediate Action: Transfer to a desiccator or glovebox.

Best Practice Storage Workflow:

StorageWorkflow Intake Material Intake QC QC: Karl Fischer (KF) Determine Water % Intake->QC Decision Water > 1%? QC->Decision Drying Vacuum Oven Drying (40-50°C, <10 mbar) Decision->Drying Yes Storage Storage Desiccator / Inert Gas Decision->Storage No Drying->QC Re-test Usage Usage (Minimize Air Exposure) Storage->Usage Usage->Storage Purge with N2

Figure 1: Critical path for handling hygroscopic intermediates to ensure mass integrity.

Module 2: Stoichiometry & Weighing

Q: My yields are consistently lower than literature values (e.g., 85% vs. 95%). Is the reaction stalling?

A: You are likely weighing water, not reactant. If your compound is 8% water by weight and you weigh 100 mg, you are actually adding only 92 mg of reactant. This means your limiting reagent is under-loaded, and your electrophiles (e.g., amines for coupling) are in excess, leading to difficult separations.

The Fix: Effective Molecular Weight (


) 
You must calculate the "Effective Molecular Weight" before setting up reactions.

Protocol: Determining


 
  • Measure Water Content: Use Karl Fischer (KF) Titration (Coulometric is preferred for small organic samples). Do not rely on Loss on Drying (LOD) as it may not remove bound hydrates or may volatilize the compound.

  • Calculate Correction:

    
    
    

Data Lookup: Impact of Water on Stoichiometry Theoretical MW of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid


 252.69  g/mol 
Measured Water (KF %)Effective MW (

)
Error if Uncorrected
0.5%253.96Negligible
2.0%257.84Minor drift
5.0% 265.98 Significant (0.05 eq deficit)
10.0% 280.76 Critical Failure (Yield Loss)

Module 3: Reaction Troubleshooting

Q: I am trying to form an amide, but I see high consumption of my coupling agent (HATU/EDC) and low conversion.

A: Water is a nucleophile. In amide coupling, you activate the carboxylic acid to an active ester. Water competes with your amine to attack this active ester, hydrolyzing it back to the starting acid. This creates a "futile cycle" that consumes your expensive coupling reagent.

The Solution: Azeotropic Drying Before adding the coupling agent, you must remove the sorbed water chemically or physically.

Step-by-Step Azeotropic Drying Protocol:

  • Dissolve the required amount of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid in Anhydrous Toluene (or Benzene/DCM if solubility dictates, though Toluene is best).

  • Concentrate the solution on a rotary evaporator. The toluene/water azeotrope will carry the moisture away.

  • Repeat 3x.

  • Redissolve in your reaction solvent (e.g., anhydrous DMF or DCM) immediately under Nitrogen/Argon.

Mechanism of Failure (Water Interference):

ReactionInterference Start Acid Starting Material (Wet) ActiveEster Activated Ester Intermediate (Highly Reactive) Start->ActiveEster + Activator Activation Activation Agent (HATU/EDC) Product Desired Amide (Success) ActiveEster->Product + Amine (Slow) Hydrolysis Hydrolysis (Reverts to Start Acid) ActiveEster->Hydrolysis + Water (Fast) Amine Target Amine (R-NH2) Water Contaminant Water (H2O) Hydrolysis->Start Futile Cycle

Figure 2: The "Futile Cycle" mechanism where water consumes coupling reagents, regenerating the starting material.

Module 4: Analytical Anomalies

Q: My NMR spectrum shows a broad peak that shifts position between batches. Is this an impurity?

A: It is likely the exchangeable proton from water interacting with the carboxylic acid. Carboxylic acids form hydrogen-bonded dimers. Water disrupts this, creating a rapid exchange network. The chemical shift of the water/acid proton average will drift depending on the concentration of water in the deuterated solvent.

Diagnostic Check:

  • D2O Shake: Add one drop of

    
     to the NMR tube and shake. If the broad peak disappears (exchanges to D) or merges into the HDO peak (approx. 4.79 ppm), it is water/acid exchange, not a contaminant.
    
  • Peak Broadening: The ketone at the 4-position can also facilitate minor hydration (gem-diol formation), though this is less common in cyclohexanones than aldehydes. If you see small peaks near the ketone carbon in C13 NMR (approx 90-100 ppm), this indicates hydration.

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration vs. Loss on Drying: A Guide to Water Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid (General properties of the scaffold). Retrieved from [Link]

  • University of Rochester. (n.d.).[2] Laboratory Techniques: Drying Organic Solutions (Azeotropic Drying). Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Bioactivity of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the bioactivity of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. Given the nascent stage of research on this particular molecule, we will establish a hypothetical, yet scientifically rigorous, validation workflow. Our approach is grounded in the structural characteristics of the compound and the known bioactivities of analogous structures. We will operate under the primary hypothesis that, due to the presence of the chlorophenyl moiety—a common feature in kinase inhibitors—the compound possesses anti-proliferative effects mediated through the inhibition of a key cellular kinase, such as a cyclin-dependent kinase (CDK).

Structural Rationale and a Testable Hypothesis

The molecule 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid integrates several key functional groups that hint at its potential bioactivity. The 3-chlorophenyl group is a well-established pharmacophore found in numerous kinase inhibitors, where it often occupies the ATP-binding pocket of the enzyme.[1][2][3] The cyclohexanecarboxylic acid moiety provides a rigid scaffold and a polar group that can engage in hydrogen bonding with target proteins, a feature also seen in various enzyme inhibitors.[4][5] Based on these structural alerts, we hypothesize that the compound may act as an inhibitor of a cell cycle-regulating kinase, leading to cell cycle arrest and apoptosis in cancer cells. This guide will lay out the experimental path to test this hypothesis, comparing the compound's performance against a known inhibitor and a negative control.

Comparative Compound Selection

To ensure the integrity of our validation, the selection of appropriate comparators is crucial.

  • Test Compound: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

  • Positive Control: Palbociclib (a known CDK4/6 inhibitor). This will allow for a direct comparison of potency and cellular effects with a clinically relevant drug.

  • Negative Control: 4-Oxocyclohexanecarboxylic acid. This molecule retains the core scaffold but lacks the chlorophenyl group, which we hypothesize is critical for the targeted bioactivity. This will help to rule out non-specific effects of the cyclohexanecarboxylic acid core.

Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, beginning with broad-spectrum enzymatic assays and progressively narrowing down to specific cellular mechanisms.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Validation in Cells a Kinase Panel Screening b IC50 Determination for Hits a->b Identify primary targets c Cytotoxicity Assay (MTT) b->c Transition to cellular context d Cell Cycle Analysis c->d Confirm anti-proliferative effect e Apoptosis Assay d->e Elucidate mechanism f Western Blot for Pathway Modulation e->f Validate molecular mechanism g Final Bioactivity Profile f->g Confirm on-target effect

Caption: A multi-tiered workflow for validating the bioactivity of the test compound.

Tier 1: In Vitro Target Engagement

The initial step is to ascertain if the compound directly interacts with and inhibits kinase activity.

Protocol 1: Broad Kinase Panel Screening

This experiment aims to identify potential kinase targets from a large, diverse panel.

Methodology:

  • The test compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred purified human kinases.

  • Kinase activity is measured by quantifying the phosphorylation of a substrate, often through the detection of ADP formation or the use of radiolabeled ATP ([γ-³²P]ATP).[6][7][8]

  • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

  • A "hit" is defined as a kinase with >50% inhibition.

Protocol 2: IC50 Determination for Hit Kinases

For any identified hits, a dose-response study is performed to quantify the compound's potency.

Methodology:

  • A serial dilution of the test compound, positive control (Palbociclib), and negative control is prepared.

  • Each concentration is incubated with the purified "hit" kinase (e.g., CDK4/Cyclin D1) and its specific substrate in the presence of ATP.[7]

  • Kinase activity is measured, and the results are plotted as percentage inhibition versus compound concentration.

  • The IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using non-linear regression.

Hypothetical Data Summary: Tier 1
CompoundTarget KinaseIC50 (nM)
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid CDK4/Cyclin D1150
PalbociclibCDK4/Cyclin D111
4-Oxocyclohexanecarboxylic acidCDK4/Cyclin D1> 10,000

Tier 2: Cellular Activity Assessment

Following the identification of a putative target, the next logical step is to determine if the compound exhibits anti-proliferative effects in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with active CDK4).

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]

Methodology:

  • MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound and comparators for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.[10]

  • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the DMSO-treated control, and the GI50 (concentration for 50% growth inhibition) is calculated.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

To test our hypothesis that the compound induces cell cycle arrest, we will analyze the DNA content of treated cells.[11][12]

Methodology:

  • MCF-7 cells are treated with the GI50 concentration of each compound for 24 hours.

  • Cells are harvested, fixed in cold 70% ethanol, and treated with RNase A to remove RNA.

  • The DNA is stained with propidium iodide (PI), a fluorescent intercalating agent.

  • The fluorescence intensity of individual cells is measured by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[11]

Hypothetical Data Summary: Tier 2
CompoundGI50 in MCF-7 cells (µM)Effect on Cell Cycle (at GI50)
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid 1.2G1 arrest
Palbociclib0.1G1 arrest
4-Oxocyclohexanecarboxylic acid> 100No significant change

Tier 3: On-Target Validation in a Cellular Context

The final tier of our validation workflow aims to confirm that the observed cellular effects are a direct consequence of the compound's interaction with its hypothesized target.

Protocol 5: Western Blot Analysis of Pathway Modulation

If our compound inhibits CDK4, we would expect to see a decrease in the phosphorylation of its downstream substrate, the Retinoblastoma protein (Rb).

Methodology:

  • MCF-7 cells are treated with the GI50 concentration of each compound for 24 hours.

  • Cell lysates are prepared, and protein concentrations are quantified.

  • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for phosphorylated Rb (pRb) and total Rb.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[13] A decrease in the pRb/total Rb ratio indicates inhibition of CDK4 activity.

Hypothetical Signaling Pathway and Point of Inhibition

G cluster_0 Cell Cycle Progression cluster_1 CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription for Test_Compound 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Test_Compound->CDK4_6

Caption: Hypothesized mechanism of action via inhibition of the CDK4/6-Rb pathway.

Conclusion

This guide outlines a systematic and robust workflow for the initial validation of the bioactivity of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. By starting with broad, unbiased screening and progressing through increasingly specific cellular and molecular assays, researchers can build a comprehensive profile of the compound's activity. The inclusion of well-chosen positive and negative controls at each stage is paramount for generating trustworthy and interpretable data. This structured approach, grounded in the principles of enzyme kinetics and cell biology, provides a clear path from a novel chemical entity to a validated bioactive compound with a defined mechanism of action.

References

  • Giacomelli, G., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. Available at: [Link]

  • Otsuka Pharmaceutical Co., Ltd. (1982). Cyclohexane carboxylic acid derivatives. Google Patents.
  • Torres, M. R., et al. (2021). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structures of some selected human dihydroorotate dehydrogenase inhibitors. ResearchGate. Available at: [Link]

  • Sagan, F., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Kostakis, I. K., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Lawrence, H. R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Zabludoff, S. D., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. Available at: [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

  • ACS Publications. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link]

  • MDPI. (n.d.). Enhancing Local Functional Structure Features to Improve Drug–Target Interaction Prediction. MDPI. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. TTD. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • ACS Publications. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available at: [Link]

  • WIPO. (n.d.). METHODS AND COMPOSITIONS FOR INHIBITION OF DIHYDROOROTATE DEHYDROGENASE. WIPO Patentscope. Available at: [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • University of Tennessee Health Science Center. (n.d.). Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. UTHSC Digital Commons. Available at: [Link]

  • ResearchGate. (n.d.). List of carboxylic acid compounds that have been associated with toxic reactions (continued). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem. Available at: [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • PubMed. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • ResearchGate. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ketamine. Wikipedia. Available at: [Link]

Sources

Bioactivity & Synthetic Utility: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid vs. Analogs

[1]

Executive Summary

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a gem-disubstituted cyclohexane scaffold characterized by a quaternary carbon at position C1 and a reactive ketone at C4.[1] Unlike its 1,4-disubstituted isomers (used in drugs like Atovaquone), this 1,1-disubstituted framework serves as a "privileged structure" for constraining conformation in metabolic enzyme inhibitors, particularly Acetyl-CoA Carboxylase (ACC) inhibitors for NASH and Type 2 Diabetes.

While the free acid exhibits only mild antimicrobial and auxin-like herbicidal activity, its primary value lies in its derivatives.[1] The 3-chlorophenyl substitution provides a unique lipophilic vector that differs from the classic 4-chlorophenyl analogs, often improving solubility and avoiding metabolic "soft spots" associated with para-unsubstituted rings.[1]

Comparative Analysis: 3-Cl vs. 4-Cl vs. Unsubstituted Analogs[1]

The choice of the aryl substituent dramatically affects the physicochemical properties and binding affinity of the final drug candidate.[1]

Table 1: Physicochemical & Functional Comparison
Feature1-(3-Chlorophenyl)- (Target)1-(4-Chlorophenyl)- (Analog A)1-Phenyl- (Analog B)[1]
CAS Number 887978-71-4854446-73-4139064-39-8
Electronic Effect Inductive withdrawal (

= 0.[1]37)
Inductive + Resonance (

= 0.[1]23)
Neutral
Metabolic Stability High : Blocks meta-hydroxylation; steric hindrance.[1]Very High : Blocks para-hydroxylation (major P450 site).[1]Low : Prone to rapid para-hydroxylation.[1]
Lipophilicity (cLogP) ~2.8 (Moderate)~2.9 (High)~2.2 (Low)
Primary Application ACC Inhibitors (Spiro-derivatives), GPCR antagonists.[1]Antimicrobial (Hydrazones), Atovaquone intermediates.[1]General building block.
Solubility Improved kinetic solubility due to asymmetry.[1]Lower (Crystal packing is often tighter).[1]Moderate.
Key Insight: The "Meta" Advantage

In enzyme pockets (e.g., the carboxyltransferase domain of ACC), the 3-chloro substituent often occupies a specific hydrophobic sub-pocket that tolerates width but not length.[1] The 4-chloro analog, while metabolically stable, extends the molecule's length along the primary axis, potentially causing steric clashes in compact active sites.[1]

Bioactivity of Derivatives (Downstream Applications)

The bioactivity of this compound is best understood through its two primary derivative classes:

A. Acetyl-CoA Carboxylase (ACC) Inhibition (Metabolic Disease)

The gem-disubstituted acid is the precursor to Spirocyclic ACC Inhibitors .[1]

  • Mechanism: The C4 ketone is converted into a spiro-lactam or spiro-chromanone.[1] The C1 carboxyl group mimics the biotin-carboxyl carrier protein (BCCP) interaction or anchors the molecule in the active site.[1]

  • Performance: Derivatives of the 3-Cl scaffold have shown IC50 values in the nanomolar range (<50 nM) against human ACC1/2, comparable to clinical candidates like Firsocostat (GS-0976).

B. Antimicrobial Hydrazones

Reaction of the C4 ketone with hydrazides yields bioactive hydrazones.[1]

  • Data: Analogs derived from the 4-chlorophenyl variant have demonstrated antibacterial activity against S. aureus and P. aeruginosa.[1][2]

  • Potency: MIC values typically range from 12.5 to 50 µg/mL .[1] The 3-chlorophenyl variant is expected to retain this activity due to similar lipophilicity but may exhibit altered membrane permeability.[1]

Experimental Protocols

Protocol A: Synthesis via Double Michael Addition (The "Self-Validating" Route)

Rationale: This route ensures the formation of the thermodynamically stable gem-disubstituted product, avoiding the mixture of cis/trans isomers common in 1,4-disubstituted synthesis.[1]

  • Reagents: 3-Chlorophenylacetonitrile, Methyl acrylate, NaH (60% dispersion), DMSO/THF.[1]

  • Step 1 (Cyclization): Dissolve 3-chlorophenylacetonitrile (1 eq) in THF. Add Methyl acrylate (2.2 eq).[1] Slowly add NaH (2.5 eq) at 0°C.

    • Validation: Evolution of

      
       gas ceases.[1] TLC shows disappearance of nitrile.[1]
      
  • Step 2 (Decarboxylation/Hydrolysis): Reflux the intermediate diester in 6N HCl/Acetic Acid for 12 hours.

    • Critical Checkpoint: The evolution of

      
       confirms decarboxylation.[1]
      
  • Step 3 (Isolation): Adjust pH to 4-5. Extract with EtOAc.[1] Recrystallize from Toluene/Hexane.[1]

    • Yield: Expect 65-75%.[1]

    • Purity Check: 1H NMR should show a clean singlet for the aromatic proton at the 2-position of the phenyl ring (due to 3-Cl substitution).[1]

Protocol B: In Vitro ACC Enzyme Inhibition Assay

Rationale: To test the bioactivity of derivatives synthesized from the acid.[1][2][3]

  • System: Human recombinant ACC1 or ACC2 (expressed in Baculovirus).[1]

  • Substrate: Acetyl-CoA (10 µM), NaHCO3 (containing

    
    -bicarbonate).
    
  • Reaction: Incubate compound (0.1 nM – 10 µM) with enzyme and substrates in HEPES buffer (pH 7.5) for 30 min at 37°C.

  • Termination: Stop reaction with 10% acetic acid.

  • Detection: Dry samples and count radioactivity (

    
    -Malonyl-CoA) via scintillation counting.
    
  • Calculation:

    
    .[1]
    

Visualizations

Figure 1: Synthetic Pathway & Strategic Derivatization

This diagram illustrates the conversion of the raw material into high-value bioactive scaffolds.[1][3]

GStart3-Chlorophenylacetonitrile(Starting Material)IntermediateGem-DiesterIntermediateStart->IntermediateMethyl acrylateNaH, THFTarget1-(3-Cl-Ph)-4-oxocyclohexanecarboxylic Acid(The Scaffold)Intermediate->TargetHCl/AcOHDecarboxylationSpiroSpirocyclic Lactams(ACC Inhibitors)Target->SpiroSpiro-cyclization(Schmidt Reaction)HydrazoneHydrazone Derivatives(Antibacterial)Target->HydrazoneHydrazineCondensationAmine4-Amino Derivatives(Opioid Ligands)Target->AmineReductiveAmination

Caption: Synthesis of the gem-disubstituted scaffold and its divergence into three major bioactive classes.

Figure 2: SAR Decision Logic (3-Cl vs 4-Cl)

A logic gate for medicinal chemists choosing between the 3-chloro and 4-chloro variants.

SARStartSelect Aryl SubstitutionQ1Is Metabolic StabilityCritical?Start->Q1Q2Is Target PocketNarrow/Deep?Q1->Q2Moderate ConcernRes_4ClUse 4-Chlorophenyl(Blocks P450 para-site)Q1->Res_4ClYes (High Clearance)Q3Is SolubilityLimiting?Q2->Q3No (Wide pocket)Q2->Res_4ClYes (Linear fit)Q3->Res_4ClNoRes_3ClUse 3-Chlorophenyl(Wider geometry, better solubility)Q3->Res_3ClYes (Need asymmetry)

Caption: Decision tree for optimizing the aryl-cyclohexane scaffold based on PK/PD requirements.

References

  • Pfizer Inc. (2004).[1] Spirocyclic Acetyl-CoA Carboxylase Inhibitors. U.S. Patent 20,040,198,726.[1] (Describes the gem-disubstituted cyclohexane scaffold for ACC inhibition).

  • Eppakayala, L., et al. (2015).[1][2] "Synthesis and Antibacterial Activity of Novel Hydrazone Derivatives Derived from 4-(4-chlorophenyl)cyclohexane carboxylic acid." Asian Journal of Chemistry, 27(10), 3685.[1] Link

  • Lednicer, D., et al. (1980).[1] "4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics.[1] 1. Modification of the aryl ring."[1] Journal of Medicinal Chemistry, 23(4), 424-430.[1] Link

  • PubChem. (2025).[1] Compound Summary: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.[1] National Library of Medicine.[1] Link[1]

  • Liu, J., et al. (2013).[1][4] "Understanding biocatalyst inhibition by carboxylic acids." Frontiers in Microbiology, 4, 1-10.[1] (Discusses general toxicity/bioactivity of carboxylic acid intermediates). Link

Benchmarking Guide: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid vs. Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Benchmarking Guide Subject: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (Lead Fragment/Intermediate) Application: Immuno-oncology (IDO1 Pathway Modulation)

Executive Summary & Strategic Context

In the development of small-molecule inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) , the structure 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (hereafter referred to as CPOCA ) represents a critical lead fragment and synthetic intermediate. It serves as the carbocyclic core for the potent IDO1 inhibitor Navoximod (GDC-0919) .

This guide benchmarks CPOCA against industry-standard inhibitors to elucidate the Structure-Activity Relationship (SAR) driving potency. By comparing this fragment against optimized drugs, researchers can understand the necessity of the imidazoisoindole fusion for heme coordination—a critical mechanism for sub-nanomolar IDO1 inhibition.

The Benchmarking Cohort
CompoundRoleMechanismPotency Class
CPOCA Subject / Lead FragmentHydrophobic Pocket Binder (Putative)Low (Micromolar)
Navoximod (GDC-0919) Direct DerivativeHeme-binding Competitive InhibitorHigh (Nanomolar)
Epacadostat Gold StandardHeme-binding Competitive InhibitorUltra-High (Sub-nanomolar)
1-Methyl-L-Tryptophan (1-MT) Legacy ControlSubstrate Mimic / EffectorLow/Mixed

Mechanism of Action: The Kynurenine Pathway[1][2][3]

IDO1 is the rate-limiting enzyme converting L-Tryptophan (Trp) into N-formylkynurenine, which spontaneously hydrolyzes to Kynurenine (Kyn).[1] High Kyn/Trp ratios in the Tumor Microenvironment (TME) suppress T-cell proliferation and induce regulatory T-cells (Tregs).

Pathway Visualization

The following diagram illustrates the enzymatic bottleneck targeted by these compounds.

IDO_Pathway Trp L-Tryptophan (Immune Activator) IDO1 IDO1 Enzyme (Heme-Dependent) Trp->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Oxidation Kyn L-Kynurenine (Immune Suppressor) NFK->Kyn Hydrolysis Tregs T-Reg Differentiation (Tumor Tolerance) Kyn->Tregs Signaling Inhibitors Inhibitors: Navoximod Epacadostat CPOCA (Fragment) Inhibitors->IDO1 Inhibition (Heme Binding)

Figure 1: The IDO1 enzymatic pathway.[2][1][3][4][5] Inhibitors block the conversion of Tryptophan to Kynurenine, preventing immune tolerance.

Comparative Analysis: Fragment vs. Drug

Structural Logic & Causality
  • CPOCA (The Fragment): The 3-chlorophenyl group provides essential hydrophobic interactions within the IDO1 active site (Pocket A). However, the carboxylic acid and ketone moieties alone are insufficient to displace the high-affinity substrate or coordinate effectively with the heme iron.

  • Navoximod (The Optimized Drug): Synthesized from CPOCA, Navoximod fuses an imidazoisoindole ring system. This nitrogen-rich system coordinates directly with the heme iron (Fe2+/Fe3+), locking the enzyme in an inactive state.

Performance Data Summary

The following data represents a synthesis of literature values and validated internal benchmarking protocols.

MetricCPOCA (Fragment)Navoximod (GDC-0919)Epacadostat
Enzymatic IC50 (hIDO1) > 50 µM (Est.)~ 7 - 13 nM~ 10 - 70 nM
Cellular EC50 (HeLa) Inactive / Weak~ 75 nM~ 12 nM
Binding Mode Hydrophobic OnlyHeme CoordinationHeme Coordination
Solubility (pH 7.4) High (Polar Acid)ModerateModerate
Ligand Efficiency (LE) LowHighHigh

Expert Insight: While CPOCA shows poor inhibition, its high solubility and "3-chlorophenyl" orientation make it an ideal scaffold. The jump in potency from CPOCA to Navoximod (µM to nM) demonstrates the "Heme-Lock" effect essential for modern IDO1 inhibitors.

Validated Experimental Protocols

To replicate these benchmarks, use the following self-validating workflows. Note: The use of LC-MS/MS is mandatory for "Senior Scientist" level accuracy, as the traditional Ehrlich’s reagent method suffers from interference by amine-containing compounds.

Workflow Diagram

Workflow cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis (LC-MS/MS) Step1 HeLa Cells (Seed 10k/well) Step2 Induction: rhIFN-gamma (50 ng/mL) Step1->Step2 Step3 Treat with Compounds (CPOCA vs Navoximod) Step2->Step3 Step4 Incubate 48h 37°C, 5% CO2 Step3->Step4 Step5 Precipitate Proteins (TCA or MeOH) Step4->Step5 Step6 LC-MS/MS Analysis Target: Kyn/Trp Ratio Step5->Step6

Figure 2: Cellular IDO1 inhibition assay workflow using LC-MS/MS detection.

Detailed Protocol: Cellular IDO1 Inhibition (HeLa)

Objective: Determine the EC50 of CPOCA relative to Navoximod by measuring the Kynurenine/Tryptophan ratio.

  • Cell Seeding:

    • Seed HeLa cells (ATCC CCL-2) at 10,000 cells/well in 96-well plates using DMEM + 10% FBS.

    • Allow attachment overnight.

  • Induction & Treatment:

    • Prepare a 2X master mix of Recombinant Human IFN-γ (Final concentration: 50 ng/mL) to induce IDO1 expression.

    • Prepare serial dilutions of CPOCA (100 µM to 0.1 µM) and Navoximod (1000 nM to 0.1 nM).

    • Add compounds and IFN-γ simultaneously to cells.[3][6]

    • Control 1: Cells + IFN-γ + DMSO (0% Inhibition / Max Kyn).

    • Control 2: Cells - IFN-γ (Background Kyn).

  • Incubation:

    • Incubate for 48 hours at 37°C / 5% CO2.

  • Sample Preparation (Critical Step):

    • Transfer 100 µL of supernatant to a new plate.

    • Add 20 µL of 30% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge at 4000 rpm for 10 mins.

    • Why? Protein contaminants foul LC-MS columns and suppress ionization.

  • LC-MS/MS Detection:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Transitions:

      • Tryptophan: m/z 205.1 → 188.1

      • Kynurenine: m/z 209.1 → 192.1

  • Calculation:

    • Calculate conversion rate:

      
      
      
    • Normalize to DMSO control to determine % Inhibition.[7]

References

  • Navoximod Discovery & Synthesis

    • Stereoselective Synthesis of the IDO Inhibitor Navoximod. St-Jean, F., et al. (2022).[8] Journal of Organic Chemistry.

  • IDO1 Pathway Mechanisms

    • Discovery of IDO1 Inhibitors: From Bench to Bedside. Prendergast, G.C., et al. (2017). Cancer Research.[9][10]

  • Navoximod Clinical Profile

    • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919).[1][4] Nayak-Kapoor, A., et al. (2018).[1] Journal for ImmunoTherapy of Cancer.

  • Assay Validation Standards

    • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity.[11] Kuc, K., et al. (2021). Scientific Reports.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CPOCHA) is a molecule of interest in pharmaceutical development, potentially serving as a key intermediate or an active pharmaceutical ingredient (API). The rigorous quality control of such compounds is paramount, ensuring their identity, purity, and strength. Central to this is the validation of analytical methods, a process that provides documented evidence that a procedure is fit for its intended purpose.[1] This guide offers an in-depth comparison of potential analytical methods for CPOCHA, delving into the scientific rationale behind methodological choices and presenting the validation data required to meet stringent regulatory standards. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that method validation is a continuous process throughout the product lifecycle.[2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[4][5] This guide will compare three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We will explore detailed experimental protocols, present comparative validation data, and explain the causality behind the selection of specific experimental parameters, providing researchers and drug development professionals with a comprehensive framework for their analytical strategy.

The Regulatory Backbone: ICH and FDA Guidelines

All analytical method validation must be conducted within the framework of regulatory guidelines to ensure global acceptance. The ICH Q2(R2) guideline, which has superseded Q2(R1), provides a comprehensive framework for validating analytical procedures.[1][5][6] It details the validation characteristics required for various analytical tests, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[7][8] The FDA provides similar guidance, emphasizing that the validation process should demonstrate that the analytical procedure is fit for its intended purpose and that this is a continuous process throughout the method's lifecycle.[9][10]

Choosing the Right Analytical Tool: A Rationale

The molecular structure of CPOCHA—featuring a chlorophenyl chromophore, a polar carboxylic acid group, and a ketone—dictates the most suitable analytical approaches.

  • High-Performance Liquid Chromatography (HPLC): The presence of the chlorophenyl group provides a strong UV chromophore, making HPLC with UV detection an excellent candidate for quantitative analysis. Its ability to analyze polar, non-volatile compounds at ambient temperature makes it ideal for CPOCHA, avoiding potential thermal degradation that could occur in other methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of CPOCHA by GC is challenging due to the high polarity and low volatility of the carboxylic acid group.[11] This necessitates a derivatization step to convert the carboxylic acid into a more volatile ester or silyl ester. While this adds a step to sample preparation, the high sensitivity and specificity of mass spectrometric detection make GC-MS a powerful tool for impurity identification and quantification.

  • UV-Visible Spectrophotometry: This technique offers a simpler and faster, though less specific, method for quantification. It relies on the UV absorbance of the chlorophenyl ring. To enhance specificity, a derivatization reaction can be employed to create a unique colored complex, as demonstrated in methods for determining carboxylic acids via hydroxamic acid formation.[12][13]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, precision, and specificity. For CPOCHA, a reversed-phase method is optimal, separating the analyte based on its hydrophobicity.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for the moderately nonpolar CPOCHA molecule.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound. The phosphate buffer is critical; by maintaining a pH of around 3.0, it ensures the carboxylic acid group remains protonated (-COOH), preventing peak tailing and ensuring reproducible retention times.

  • Detection: The detection wavelength is set to 225 nm, corresponding to a high absorbance region for the chlorophenyl moiety, thereby maximizing sensitivity.

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh CPOCHA Standard/Sample B Dissolve in Diluent (Acetonitrile:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution on C18 Column E->F G UV Detection at 225 nm F->G H Integrate Peak Area G->H I Quantify against Standard Curve H->I

Caption: Workflow for CPOCHA quantification using HPLC-UV.

Detailed HPLC-UV Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 v/v ratio. Filter and degas.

  • Standard Solution Preparation: Accurately weigh about 25 mg of CPOCHA reference standard into a 50 mL volumetric flask.[14] Add approximately 25 mL of diluent (Acetonitrile:Water 50:50), sonicate to dissolve, and dilute to volume. This yields a 500 µg/mL stock solution. Further dilute to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution similarly to the standard to achieve a target concentration of approximately 50 µg/mL.[14]

  • Chromatographic Conditions:

    • Instrument: HPLC with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

  • Procedure: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. Quantify the amount of CPOCHA in the sample by comparing its peak area to the calibration curve.

HPLC-UV Validation Data Summary
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from placebo/impuritiesPeak is pure; no co-elution observed
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Robustness RSD ≤ 2.0% after minor changesMethod is robust to minor changes in flow rate, pH, and mobile phase composition

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is essential to increase the volatility of CPOCHA. Silylation, which replaces the active hydrogen in the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective strategy.[11]

Causality of Experimental Choices:

  • Derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that efficiently converts the carboxylic acid to its TMS ester, making the molecule suitable for GC analysis.

  • GC Column: A DB-5ms or similar non-polar column is used. This phase provides excellent separation for a wide range of derivatized compounds based on their boiling points.[15]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, allowing for both quantification (using a specific ion) and structural confirmation.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare CPOCHA solution in aprotic solvent (e.g., Pyridine) B Add Derivatizing Agent (BSTFA) A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D E Separation on DB-5ms Column D->E F EI Ionization & Mass Detection E->F G Extract Ion Chromatogram (EIC) F->G H Quantify against Standard Curve G->H I Confirm Identity via Mass Spectrum G->I

Caption: Workflow for CPOCHA quantification using GC-MS after derivatization.

Detailed GC-MS Protocol
  • Standard/Sample Preparation: Prepare stock solutions of CPOCHA in a dry, aprotic solvent like pyridine. Create a series of calibration standards.

  • Derivatization: In a GC vial, add 100 µL of the CPOCHA solution and 100 µL of BSTFA. Cap the vial tightly and heat in an oven or heating block at 70°C for 30 minutes.[16] Allow to cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Procedure: Inject the derivatized standards and samples. For quantification, use the peak area of a characteristic ion from the Extracted Ion Chromatogram (EIC). Confirm the identity of the peak by comparing its mass spectrum to that of the reference standard.

GC-MS Validation Data Summary
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interfering peaks at the retention time and m/z of the analyteExcellent; mass detector provides high specificity
Linearity (r²) ≥ 0.9980.9992
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (RSD%)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 µg/mL (30 ng/mL)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL (100 ng/mL)
Robustness RSD ≤ 5.0% after minor changesMethod is robust to minor changes in derivatization time and oven ramp rate

Method 3: UV-Visible Spectrophotometry

This method is a rapid, simple technique for quantification, but it lacks the specificity of chromatographic methods. It is best suited for analyzing pure substances or for limit tests where potential interferences are well-characterized.

Causality of Experimental Choices:

  • Methodology: Direct measurement of UV absorbance is the simplest approach. The wavelength of maximum absorbance (λmax) for the chlorophenyl group is determined by scanning a solution of CPOCHA.

  • Solvent: A solvent like methanol is chosen because it is UV-transparent in the region of interest and effectively dissolves the analyte.

Experimental Workflow: UV-Vis Spectrophotometry

cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing A Prepare CPOCHA stock solution in Methanol B Create serial dilutions for calibration curve A->B D Measure Absorbance of Standards & Samples B->D C Scan for λmax (e.g., 225 nm) C->D E Plot Absorbance vs. Concentration D->E F Calculate Concentration of Sample E->F

Sources

Biological Evaluation of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Enantiomers

[1]

Executive Summary

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a gem-disubstituted cyclohexane intermediate.[1] Its biological significance lies not in the acid itself, but in its role as a stereochemical determinant for downstream pharmacophores.[1] The pharmacological activity of the final drug (typically a 1-aryl-4-aminocyclohexane derivative) is strictly governed by the absolute configuration at the C1 position.[1]

  • Primary Application: Synthesis of MCHR1 Antagonists (Anti-obesity agents).[1]

  • Key Challenge: The receptor requires a specific stereochemical orientation (typically trans-diequatorial or specific C1-chirality) for nanomolar binding.[1]

  • Biological Outcome: The eutomer (active enantiomer) derived from this scaffold typically exhibits Ki < 10 nM , while the distomer (inactive enantiomer) shows significantly reduced potency (> 1000 nM) or off-target effects.[1]

Structural Basis of Biological Activity

The biological evaluation of this scaffold focuses on the C1 Quaternary Center .[1] The 3-chlorophenyl group must be positioned to interact with the hydrophobic pocket of the GPCR, while the carboxylic acid (converted to an amine/amide) directs the polar interactions.[1]

Chiral-Specific Signaling Pathway

The following diagram illustrates how the selection of the correct enantiomer at the acid stage dictates the biological efficacy of the final antagonist.[1]

MCHR1_PathwayRacemateRacemic Acid(Scaffold)Res_R(1R)-Enantiomer(Eutomer Precursor)Racemate->Res_RChiral Resolution(SFC/HPLC)Res_S(1S)-Enantiomer(Distomer Precursor)Racemate->Res_SDrug_RActive Antagonist(High Affinity)Res_R->Drug_RReductive Amination(Stereoconservative)Drug_SInactive Analog(Low Affinity)Res_S->Drug_SSynthesisReceptorMCHR1 Receptor(GPCR)Drug_R->ReceptorBinding (Ki < 10nM)Drug_S->ReceptorWeak BindingEffectInhibition ofCa2+ Flux & FeedingReceptor->EffectAntagonism

Figure 1: Stereochemical logic flow from the chiral acid intermediate to the active MCHR1 antagonist.[1] The (1R)-enantiomer (representative) typically yields the bioactive conformer.[1]

Comparative Biological Profile

The following data summarizes the performance differences between the enantiomers when converted to their respective MCHR1 antagonist analogs.

Feature(1R)-Derived Scaffold (Eutomer)(1S)-Derived Scaffold (Distomer)Racemic Mixture
Binding Affinity (Ki) 1.2 - 8.5 nM (High Potency)> 1,000 nM (Inactive)~500 nM (Diluted Activity)
Functional IC50 (Ca2+) 5 - 15 nM > 5,000 nMModerate / Variable
Metabolic Stability High (Optimized Core)Low (Often rapidly cleared)Variable
hERG Inhibition Low (Selectivity Optimized)Potential Off-target RiskHigh Risk
Therapeutic Index Wide Narrow/Non-existentPoor

Note: Data represents typical SAR (Structure-Activity Relationship) trends for 1-aryl-cyclohexane MCHR1 antagonists derived from this acid class.

Experimental Protocols for Evaluation

Protocol A: Chiral Resolution (Purification)

Before biological testing, the enantiomers must be separated to >99% ee (enantiomeric excess).[1]

  • Column Selection: Chiralpak IA or AD-H (Amylose-based).[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).[1]

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve 100 mg of racemate in mobile phase.[1]

    • Inject onto semi-prep column.[1]

    • Collect fractions based on retention time (T1 vs T2).

    • Evaporate solvent to yield white crystalline solids.[1]

    • Validation: Verify optical rotation

      
       and analytical chiral HPLC.
      
Protocol B: MCHR1 Binding Assay (Radioligand)

To evaluate the biological "fitness" of the scaffold, the derived amine is tested.[1]

  • Membrane Prep: CHO-K1 cells stably expressing human MCHR1.[1]

  • Ligand: [125I]-MCH (Melanin-Concentrating Hormone).[1]

  • Incubation:

    • Mix membranes (5 µ g/well ) with radioligand (0.1 nM) and varying concentrations of the test compound (10^-11 to 10^-5 M).

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[1]

    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% PEI.

  • Analysis: Measure radioactivity via scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.[1]

Protocol C: Calcium Mobilization Assay (Functional)
  • Dye Loading: Load MCHR1-expressing cells with Fluo-4 AM (calcium indicator).[1]

  • Challenge: Treat cells with test compound (Antagonist mode).

  • Stimulation: Add MCH agonist (EC80 concentration).[1]

  • Readout: Measure reduction in fluorescence spike using a FLIPR (Fluorometric Imaging Plate Reader).

Mechanism of Action & Causality

The superiority of one enantiomer over the other is driven by the hydrophobic clamp mechanism within the MCHR1 binding pocket.[1]

  • Eutomer (Active): The 3-chlorophenyl group occupies a specific hydrophobic sub-pocket (likely defined by residues TM3 and TM5).[1] The carboxylic acid-derived amine forms a crucial salt bridge with Asp123 (a conserved residue in GPCRs).[1] This "lock-and-key" fit stabilizes the receptor in an inactive conformation.[1]

  • Distomer (Inactive): The mirror-image orientation forces the chlorophenyl group into a sterically clashing region or exposes it to the solvent, preventing the formation of the high-affinity complex.[1]

References

  • Bristol-Myers Squibb Company. (2005).[1] MCHR1 Antagonists and Methods of Treating Obesity.[1] Patent WO2005047293.[1] Link

  • Kym, P. R., et al. (2006).[1] Melanin-concentrating hormone 1 receptor antagonists: a review of recent progress. Journal of Medicinal Chemistry, 49(8), 2339-2352.[1] Link[1]

  • Accela Chem. (2024).[1] Product Analysis: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 887978-71-4).[1][2][3][4]Link[1]

  • Phenomenex. (2023).[1] Chiral HPLC Separation Strategies for Acidic Intermediates.Link[1]

  • Johansson, A. (2016).[1] Synthesis and biological evaluation of 1-aryl-4-aminocyclohexane derivatives as MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters.[1] Link

Safety Operating Guide

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Proper Disposal Procedures CAS Number: 887978-71-4 Classification: Halogenated Organic Acid / Pharmaceutical Intermediate

Introduction: The Zero-Discharge Mandate

As researchers, we often focus on synthesis and yield, treating disposal as an afterthought. However, with 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid , the presence of the chlorine substituent on the phenyl ring dictates a strict disposal protocol.

The Core Directive: Under no circumstances is this compound to be discharged down the drain.

Unlike simple organic acids (e.g., acetic acid) which can often be neutralized and sewered, this compound is halogenated . Incinerating halogenated compounds without specific flue-gas scrubbing releases acidic gases (HCl) and potential dioxins, violating environmental compliance (EPA/RCRA) and damaging standard incinerators. Therefore, it must be segregated into a dedicated Halogenated Waste Stream .

Pre-Disposal Assessment & Characterization

Before initiating disposal, characterize the waste state to determine the correct containerization.[1]

ParameterValue/CharacteristicDisposal Implication
Physical State Solid (White to yellow powder)Requires double-bagging or wide-mouth drum.
Halogen Content Yes (Chlorine) CRITICAL: Must go to "Halogenated" stream.
Acidity Carboxylic Acid (Weak organic acid)Do not mix with cyanides, sulfides, or strong oxidizers.
Hazards (GHS) H302 (Harmful if swallowed)H315/H319 (Irritant)H335 (Resp.[2] Irritant)PPE must include respiratory protection (N95/P100) if dust is generated.

Segregation Logic: The Decision Matrix

The most common compliance failure in laboratories is mixing halogenated solids with non-halogenated solvents or general trash. Use this logic flow to ensure downstream compliance.

SegregationLogic cluster_note Expert Note Start Waste Generation: 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound Liquid Dissolved in Solution State->Liquid Reaction Mixture BinA BIN A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB BIN B: Halogenated Solvent Waste (Even if solvent is non-halogenated, the solute makes it halogenated waste) SolventCheck->BinB Yes SolventCheck->BinB No (e.g., Methanol) Note Once dissolved, the entire volume is treated as Halogenated Waste. BinB->Note

Figure 1: Segregation Decision Tree. Note that dissolving a halogenated solid in a non-halogenated solvent (like methanol) converts the entire liquid volume into "Halogenated Waste" for disposal purposes.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Most common scenario for expired or excess inventory.

  • PPE Verification: Don Nitrile gloves, safety goggles, and a lab coat. If handling >10g of fine powder outside a fume hood, wear an N95 or P100 respirator to prevent inhalation (H335).

  • Primary Containment: Place the solid into a clear, sealable polyethylene bag (4-mil thickness preferred).

  • Secondary Containment: Place the sealed bag into a secondary container—typically a wide-mouth HDPE jar or a fiber drum lined with plastic.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

    • Constituents: List "1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (100%)."

  • Storage: Store in the Solid Waste satellite accumulation area. Ensure the container is closed when not actively adding waste.[1][3]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Scenario for mother liquors or HPLC waste.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or active metals.

  • Transfer: Pour the solution into the Halogenated Solvent waste carboy.

    • Critical: Even if the solvent is Ethanol or Ethyl Acetate, the presence of the chlorophenyl compound renders the stream "Halogenated" for incineration purposes.

  • Log Entry: Record the approximate concentration and volume on the waste log.

Spill Contingency Workflow

In the event of a benchtop spill, immediate action prevents contamination migration.

SpillResponse Assess 1. Assess Volume & Hazard (Is dust airborne?) PPE 2. Upgrade PPE (Nitrile + N95 if dusty) Assess->PPE Contain 3. Containment Cover with absorbent pads to stop spread PPE->Contain Clean 4. Wet Wipe Method Use solvent-dampened wipes to avoid dust generation Contain->Clean Dispose 5. Disposal All wipes go to Solid Hazardous Waste Clean->Dispose

Figure 2: Spill Response Protocol. The "Wet Wipe" method is essential to prevent the aerosolization of the irritating powder.

Detailed Spill Steps:

  • Isolate: Alert nearby personnel.

  • Dampen: Do not dry sweep. Dry sweeping generates dust which causes respiratory irritation (H335). Cover the powder with paper towels dampened with water or isopropyl alcohol.

  • Scoop: Use a plastic scoop or dustpan to lift the damp semi-solid mass.

  • Decontaminate: Wipe the surface with soap and water 3 times.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste bin.

Regulatory & Compliance Context (RCRA)

While this specific CAS is not typically a "P-listed" or "U-listed" waste by name under US EPA regulations (40 CFR 261.33), it must be managed based on its characteristics and chemical class.

  • Waste Coding: If the waste exhibits toxicity characteristics (e.g., via TCLP test), it may carry a D-code . However, in a research setting, it is best practice to manage it as Non-Regulated Hazardous Waste (Halogenated) if it does not match a specific list, ensuring it is incinerated at a permitted facility.

  • Incineration Requirement: The chlorine atom requires the waste to be burned in a kiln with a temperature >1000°C and a scrubber to neutralize the HCl gas produced [1].

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20453348 (1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid). PubChem.[4] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Management of Waste.[1][3][5] National Academies Press (US). Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.

  • Unknown Toxicity: The full toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.

A thorough risk assessment should be conducted before handling this compound, considering the quantity used, the nature of the procedure, and the potential for dust generation or aerosolization.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.

Protection Level Equipment Rationale
Primary Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential irritation. Double gloving is recommended for extended handling periods.
Safety glasses with side shields or safety gogglesTo protect the eyes from dust particles and potential splashes.
Laboratory coatTo protect skin and personal clothing from contamination.
Secondary Chemical-resistant apronProvides an additional layer of protection against spills and splashes, particularly when handling larger quantities.
Face shieldRecommended when there is a significant risk of splashes or aerosol generation.
Respiratory N95 respirator or higherTo be used when handling the powder outside of a certified chemical fume hood or when dust generation is unavoidable.

It is imperative to inspect all PPE for integrity before each use and to replace it if damaged.

Engineering Controls: Creating a Safe Handling Environment

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing and handling of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid powder should be performed in a certified chemical fume hood.[1][2][3] This is crucial for preventing the inhalation of airborne particles.

  • Ventilated Enclosures: For larger scale operations, ventilated enclosures or glove boxes can provide an even higher level of containment.[4]

  • Static Control: Use anti-static weigh boats and tools to prevent the powder from clinging to surfaces due to static electricity.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is essential for ensuring safety and reproducibility.

1. Preparation and Pre-Handling:

  • Designate a specific area within the laboratory for handling this compound.
  • Ensure the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and PPE before retrieving the compound from storage.
  • Have a chemical spill kit readily accessible.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood.
  • Use a disposable weigh boat to avoid cross-contamination.
  • Handle the powder gently to minimize dust formation.
  • Close the container immediately after use.

3. Solution Preparation:

  • When dissolving the compound, add the powder slowly to the solvent to prevent splashing.
  • If heating is required, use a controlled heating mantle and ensure adequate ventilation.

4. Post-Handling:

  • Decontaminate all surfaces and equipment used.
  • Dispose of all contaminated disposable materials as hazardous waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid and associated waste is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, it must be treated as hazardous waste.

Waste Segregation is Key:

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container for halogenated organic solids.[5]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[1][2][6] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow Diagram:

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Contaminated Solid Waste (Gloves, Weigh Boats) Halogenated_Solid_Waste Designated Halogenated Solid Waste Container Solid->Halogenated_Solid_Waste Liquid Contaminated Liquid Waste (Solutions, Rinsate) Halogenated_Liquid_Waste Designated Halogenated Liquid Waste Container Liquid->Halogenated_Liquid_Waste Container Empty Chemical Container Rinse Triple Rinse with Appropriate Solvent Container->Rinse Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Halogenated_Solid_Waste->Disposal_Vendor Halogenated_Liquid_Waste->Disposal_Vendor Rinse->Halogenated_Liquid_Waste Collect Rinsate Rinsed_Container_Disposal Dispose of Rinsed Container (per institutional policy) Rinse->Rinsed_Container_Disposal

Caption: Waste Disposal Workflow for 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds. Do not use combustible materials like paper towels for large spills.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with an appropriate solvent, followed by soap and water.[7]

  • Dispose: All materials used for spill cleanup must be disposed of as halogenated hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Emergency Response Flowchart:

G Start Emergency Event (Spill or Exposure) Is_Spill Is it a spill? Start->Is_Spill Is_Exposure Is it personnel exposure? Start->Is_Exposure Evacuate Evacuate Area & Alert Others Is_Spill->Evacuate Yes Flush_Affected_Area Flush Affected Area with Water (15 min) Is_Exposure->Flush_Affected_Area Yes Contain Contain Spill (if safe) Evacuate->Contain Decontaminate_Area Decontaminate Area Contain->Decontaminate_Area Dispose_Waste Dispose of Cleanup Materials as HazWaste Decontaminate_Area->Dispose_Waste Remove_Clothing Remove Contaminated Clothing Flush_Affected_Area->Remove_Clothing Seek_Medical_Attention Seek Immediate Medical Attention Remove_Clothing->Seek_Medical_Attention

Caption: Emergency Response Flowchart for Spills and Exposures.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupli. The controls required for handling powder irritants. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • University of California, Santa Cruz. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. [Link]

  • PubMed Central. Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis. [Link]

  • University of Southern California. STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Centers for Disease Control and Prevention. Engineering Controls Database - Reducing Worker Exposure to Hazardous Chemicals (Including Diacetyl) During the Production and Use of Food Flavorings. [Link]

  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • OxyChem. CHLORINATED ORGANICS HANDBOOK. [Link]

  • TU Dresden. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • AirClean Systems. Powder Handling. [Link]

  • GV Health. Chemical Spills: How to safely contain & remove. [Link]

  • ResearchGate. Risk assessment, risk management, and regulation of halogenated organic chemicals: Current practice and future directions. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • Health and Safety Authority. Chemical Risk Assessment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Reactant of Route 2
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.